NH2-C6-NH-Boc
描述
The exact mass of the compound N-Boc-1,6-diaminohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
tert-butyl N-(6-aminohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZPDKXEHIRFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369777 | |
| Record name | N-Boc-1,6-diaminohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51857-17-1 | |
| Record name | N-BOC-1,6-diaminohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51857-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-1,6-diaminohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(6-aminohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to NH2-C6-NH-Boc: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-C6-NH-Boc, also known by its systematic name tert-butyl N-(6-aminohexyl)carbamate, is a bifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its structure features a six-carbon aliphatic chain (C6) that provides a flexible spacer, a primary amine (-NH2) at one terminus, and a tert-butyloxycarbonyl (Boc) protected amine (-NH-Boc) at the other. This strategic design allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool in the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][][4] The Boc protecting group offers stability under a range of conditions and can be selectively removed under acidic conditions, enabling a modular approach to synthesis.[4]
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a hexamethylene diamine core where one of the amino groups is protected with a tert-butyloxycarbonyl group.
Molecular Formula: C₁₁H₂₄N₂O₂[5][6]
Canonical SMILES: C(OC(C)(C)C)(=O)NCCCCCCN[5]
InChI Key: RVZPDKXEHIRFPM-UHFFFAOYSA-N[5]
CAS Number: 51857-17-1[5]
Common Synonyms:
-
N-Boc-1,6-diaminohexane[5]
-
tert-Butyl (6-aminohexyl)carbamate[5]
-
N-tert-Butoxycarbonyl-1,6-hexanediamine[7]
-
(6-Aminohexyl)carbamic acid tert-butyl ester[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Weight | 216.32 g/mol | [5] |
| Appearance | Clear colorless to pale yellow liquid or viscous liquid | [8] |
| Density | 0.965 g/mL at 20 °C | [9] |
| Boiling Point | 106-110 °C at 0.3 mmHg | [10] |
| Melting Point | 162-164 °C (hydrochloride salt) | [11] |
| Solubility | Soluble in dichloromethane (B109758) and ethyl acetate. | [7] |
| Predicted pKa | 12.93 ± 0.46 | [10] |
| Refractive Index | 1.462 (at 20 °C) | [9] |
Reactivity and Stability
The reactivity of this compound is governed by its two functional groups: the primary amine and the Boc-protected amine.
-
Primary Amine: The terminal -NH2 group is a nucleophile and can readily participate in reactions such as acylation, alkylation, and amide bond formation. This allows for its conjugation to carboxylic acids, activated esters (e.g., NHS esters), and other electrophilic moieties.[12]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under basic, nucleophilic, and reductive conditions. It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality makes it highly valuable in multi-step syntheses.[4]
Stability: The compound is sensitive to air and should be stored under an inert atmosphere. It is incompatible with strong oxidizing agents.[13] For long-term storage, it is recommended to keep it in a cool, dark place (2-8°C).[14]
Experimental Protocols
Synthesis and Purification of this compound
A common method for the synthesis of this compound involves the selective mono-protection of 1,6-hexanediamine (B7767898) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
1,6-Hexanediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Synthesis Protocol:
-
Dissolve 1,6-hexanediamine (0.5 mol) and triethylamine (0.1 mol) in 300 mL of DCM in a flask.[15]
-
Slowly add a solution of di-tert-butyl dicarbonate (0.1 mol) in 100 mL of DCM to the stirred solution at room temperature. The solution will turn cloudy.[15]
-
Allow the reaction to proceed overnight at room temperature.[15]
-
Filter the reaction mixture and extract the filtrate three times with water.[15]
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[15]
Purification Protocol:
-
Dissolve the crude product in 1 N HCl and wash with diethyl ether to remove any di-Boc-protected byproduct.[7]
-
Make the aqueous phase basic (pH 10) by adding 2 N NaOH.[7]
-
Extract the product into ethyl acetate.[7]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield purified this compound as a yellow oil.[7]
Boc Deprotection
The removal of the Boc protecting group is a crucial step to liberate the second primary amine for subsequent conjugation.
Materials:
-
This compound (or a derivative conjugated through the primary amine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.
Applications in Drug Development and Bioconjugation
This compound serves as a versatile linker in various bioconjugation applications, most notably in the development of PROTACs and ADCs.
PROTAC Synthesis
In PROTAC technology, this compound can be used to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The sequential nature of its reactivity allows for a controlled synthesis.
Caption: General workflow for the synthesis of a PROTAC molecule using this compound.
Bioconjugation to Biomolecules
The primary amine of this compound can be conjugated to various biomolecules, such as proteins or antibodies, through their surface-exposed lysine (B10760008) residues or N-terminus. After conjugation, the Boc group can be removed to introduce a reactive amine for further functionalization.
Caption: A possible workflow for conjugating a payload to a biomolecule using this compound.
Analytical Data
NMR Spectroscopy
-
¹H NMR (CDCl₃): δ 4.54 (bs, 1H, NH), 3.05-2.62 (m, 4H, NCH₂), 1.41 (m, 9H, C(CH₃)₃), 1.29 (m, 8H, CH₂).[7]
-
¹³C NMR: Spectral data for N-Boc-1,6-diaminohexane can be found in the PubChem database.[5]
Infrared (IR) Spectroscopy
The IR spectrum of N-Boc-1,6-diaminohexane is available on platforms such as PubChem and ChemicalBook.[5][16] Key expected peaks would include N-H stretching for the primary and secondary amines, C-H stretching for the alkyl chain, and a strong C=O stretching for the carbamate (B1207046) group.
Mass Spectrometry (MS)
The molecular weight of this compound is 216.32 g/mol , which would correspond to the molecular ion peak in a mass spectrum.[5]
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
Conclusion
This compound is a versatile and valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its well-defined structure, predictable reactivity, and the orthogonal nature of its functional groups make it an ideal tool for the construction of complex bioconjugates and targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, structure, and applications, serving as a valuable resource for its effective utilization in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Amines | Ambeed.com [ambeed.com]
- 7. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]
- 8. N-Boc-1,6-diaminohexane, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. N-Boc-1,6-hexandiamin -hydrochlorid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. N-Boc-1,6-diaminohexane, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 14. 51857-17-1|N-Boc-1,6-Diaminohexane|BLD Pharm [bldpharm.com]
- 15. N-BOC-1,6-hexanediamine hydrochloride | CAS#:65915-94-8 | Chemsrc [chemsrc.com]
- 16. N-BOC-1,6-diaminohexane(51857-17-1) IR Spectrum [chemicalbook.com]
A Technical Guide to the Research Applications of N-Boc-1,6-diaminohexane (NH2-C6-NH-Boc)
Introduction
N-Boc-1,6-diaminohexane, commonly abbreviated as NH2-C6-NH-Boc, is a bifunctional chemical linker indispensable in modern chemical biology, drug discovery, and materials science.[1][2][3] Its structure features a six-carbon (C6) alkyl chain, providing a defined spatial distance, a reactive primary amine (-NH2) at one terminus, and a tert-butyloxycarbonyl (Boc) protected amine at the other.[2][3] This mono-protected diamine configuration is the key to its utility, allowing for controlled, sequential chemical reactions. Researchers can selectively react the free amine, then, in a subsequent step, remove the acid-labile Boc group to expose a new primary amine for further conjugation. This strategic approach is fundamental to the construction of complex molecular architectures such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as for the functionalization of surfaces and solid supports.[4][5][6][7]
Physicochemical Properties
The physical and chemical characteristics of N-Boc-1,6-diaminohexane are foundational to its application in synthesis. Key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(6-aminohexyl)carbamate | [3] |
| Synonyms | This compound, N-tert-Butoxycarbonyl-1,6-hexanediamine | [3][8] |
| CAS Number | 51857-17-1 | [7][9] |
| Molecular Formula | C11H24N2O2 | [3][8] |
| Molecular Weight | 216.32 g/mol | [3] |
| Appearance | Liquid or Solid | [2][8] |
| Density | ~0.965 g/mL at 20 °C | [5][7][10] |
| Solubility | Soluble in dichloromethane, ethyl acetate, ethanol | [1][5][7] |
Core Applications in Research
The unique structure of this compound makes it a versatile tool for covalently linking different molecular entities.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[11][12] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[11][]
The this compound linker is frequently used to provide the necessary alkyl chain spacer.[4][5] The length and flexibility of this C6 chain are crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity.[11][14] The optimal linker length must often be determined empirically for each specific target and E3 ligase pair.[12] this compound serves as a foundational building block in the synthesis of PROTAC libraries to screen for optimal linker length and composition.[4][15][16]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[17][18] The linker connecting the antibody and the drug is crucial for the ADC's stability in circulation and its ability to release the payload at the target site.[18][19]
This compound can be used to synthesize non-cleavable linkers for ADCs.[6] In a typical synthetic scheme, the free primary amine can be reacted with an activated form of the cytotoxic payload. Following this conjugation, the Boc group is removed, and the newly exposed amine is coupled to the antibody, often by targeting surface-exposed lysine (B10760008) residues or through enzymatic methods.[19] The C6 alkyl spacer helps to minimize steric hindrance between the bulky antibody and the drug molecule.[19]
Bioconjugation and Surface Functionalization
The ability to sequentially modify a molecule makes this compound an excellent reagent for immobilizing biomolecules onto surfaces or solid supports.[7][8] This is critical for applications such as:
-
Solid-Phase Peptide Synthesis (SPPS): Attaching the first amino acid to a resin.[20]
-
Affinity Chromatography: Covalently linking a ligand to a chromatography matrix.
-
Biosensors and Microarrays: Anchoring probes (e.g., DNA, antibodies) to a sensor chip or glass slide.[21]
-
Nanoparticle Modification: Functionalizing the surface of nanoparticles for targeted drug delivery or imaging applications.
The process involves first coupling the free amine of this compound to the surface, followed by deprotection and subsequent attachment of the desired molecule to the newly available amine.
Experimental Protocols
The following protocols provide generalized methodologies for the key chemical transformations involving this compound.
Protocol 1: Amide Coupling to the Primary Amine
This protocol describes the conjugation of a molecule containing a carboxylic acid to the free amine of this compound using EDC/Sulfo-NHS chemistry.
Materials:
-
N-Boc-1,6-diaminohexane (this compound)
-
Carboxylic acid-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 or MES buffer, pH 4.5-6.0
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. The reaction is most efficient at a pH between 4.5 and 7.2.[22]
-
-
Conjugation:
-
Dissolve this compound (1.0 equivalent) in the reaction buffer.
-
Add the activated carboxylic acid solution (Sulfo-NHS ester) to the this compound solution. The reaction with the primary amine is most efficient at a pH of 7-8.[22]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted Sulfo-NHS ester by adding hydroxylamine (B1172632) to a final concentration of 10-50 mM.
-
Purify the resulting conjugate (Molecule-C6-NH-Boc) using an appropriate method, such as silica (B1680970) gel chromatography or reverse-phase HPLC.
-
Protocol 2: Boc Group Deprotection
This protocol details the removal of the Boc protecting group to expose the second primary amine.
Materials:
-
Boc-protected conjugate (e.g., Molecule-C6-NH-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 10 mL per gram of compound).
-
Add an excess of TFA. A common ratio is 20-50% TFA in DCM (v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in a minimal amount of DCM and carefully neutralize the mixture by washing with saturated NaHCO3 solution to remove residual acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the deprotected product (Molecule-C6-NH2).
Logical Relationships and Synthesis Strategy
The core value of this compound in research is its role as a heterobifunctional linker, enabling controlled, stepwise synthesis. This is a direct consequence of its structure.
References
- 1. N-Boc-1,6-diaminohexane, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. N-Boc-1,6-hexanediamine 97 65915-94-8 [sigmaaldrich.com]
- 3. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]
- 8. N-Boc-1,6-己二胺 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 9. 51857-17-1 N-Boc-1,6-Diaminohexane AKSci J90428 [aksci.com]
- 10. N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 [sigmaaldrich.com]
- 11. chempep.com [chempep.com]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 14. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 19. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. nbinno.com [nbinno.com]
- 22. benchchem.com [benchchem.com]
The NH2-C6-NH-Boc Linker: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, a chemical bridge connecting the target protein-binding ligand (warhead) and the E3 ubiquitin ligase ligand. The linker is not merely a passive spacer; its composition, length, and flexibility profoundly influence the physicochemical properties, ternary complex formation, and ultimately the degradation efficacy of the PROTAC.[1][2]
Among the diverse array of linkers utilized in PROTAC design, alkyl amine linkers have garnered significant attention for their synthetic tractability and their ability to impart favorable properties to the final molecule. This technical guide provides an in-depth overview of the NH2-C6-NH-Boc linker, a bifunctional building block featuring a six-carbon alkyl chain, a free primary amine, and a Boc-protected amine. This guide will cover its core properties, role in PROTAC development, relevant quantitative data from analogous linkers, detailed experimental protocols, and visualizations of key concepts.
Core Properties of the this compound Linker
The this compound linker, also known as N-Boc-1,6-diaminohexane, possesses a simple yet versatile structure that makes it a valuable tool in PROTAC synthesis.
Structure:
The six-carbon alkyl chain provides a flexible spacer to orient the warhead and the E3 ligase ligand for optimal ternary complex formation.[3] The presence of two amine groups at either end allows for sequential and controlled conjugation to the other components of the PROTAC. The tert-butyloxycarbonyl (Boc) protecting group on one of the amines enables a modular synthetic approach, where one ligand can be attached to the free amine, followed by deprotection and attachment of the second ligand.[4][5]
The alkyl nature of the C6 linker contributes to the overall lipophilicity of the PROTAC, which can enhance cell permeability.[6] However, excessive lipophilicity can lead to poor solubility and off-target effects. The inclusion of the amine functionalities can help to mitigate this by introducing polarity.[7]
Data Presentation: Physicochemical and Biological Activity
Table 1: Physicochemical Properties of PROTACs with Alkyl Amine Linkers (Hypothetical Data)
| PROTAC ID | Linker Length | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (Ų) |
| PROTAC-C4 | 4 | 850 | 4.2 | 150 |
| PROTAC-C6 | 6 | 878 | 4.8 | 150 |
| PROTAC-C8 | 8 | 906 | 5.4 | 150 |
This table illustrates the general trend of increasing lipophilicity (cLogP) with increasing alkyl chain length.
Table 2: Biological Activity of BCL-xL PROTACs with Alkyl Linkers
| PROTAC ID | Linker | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PP5 | 8-carbon alkane | BCL-xL | VHL | 27.2 | Not Reported | MOLT-4 | [8] |
| 1C7 | Acetylene-containing | BCL-xL | CRBN | Not Reported | Degradation observed at 100 & 1000 nM | HeLa | [9] |
| 2C7 | Flexible alkane | BCL-xL | CRBN | Not Reported | No degradation observed | HeLa | [9] |
This data, from studies on BCL-xL degraders, demonstrates that both linker length and composition are critical for degradation efficacy.[8][9] For instance, the 8-carbon alkane linker in PP5 resulted in potent degradation, while the activity of other PROTACs was highly dependent on the specific linker structure.[8]
Experimental Protocols
The synthesis of a PROTAC using the this compound linker typically involves a sequential, two-step amide coupling process. The following protocols provide a general framework for this synthesis.
Protocol 1: First Amide Coupling to the Free Amine of this compound
This protocol describes the coupling of a carboxylic acid-functionalized ligand (either the warhead or the E3 ligase ligand) to the free primary amine of the this compound linker.
Materials:
-
This compound (N-Boc-1,6-diaminohexane)
-
Carboxylic acid-functionalized ligand (Ligand-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ligand-COOH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated Ligand-COOH mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate (Ligand-C6-NH-Boc).
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine for the subsequent coupling reaction.
Materials:
-
Boc-protected intermediate (Ligand-C6-NH-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Ligand-C6-NH-Boc (1.0 equivalent) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.
-
The resulting amine salt (Ligand-C6-NH2·TFA) is often used in the next step without further purification.
Protocol 3: Second Amide Coupling to Complete the PROTAC Synthesis
This protocol describes the final step of coupling the second carboxylic acid-functionalized ligand to the newly deprotected amine.
Materials:
-
Amine salt intermediate (Ligand-C6-NH2·TFA)
-
Second carboxylic acid-functionalized ligand (Ligand'-COOH)
-
HATU or similar peptide coupling reagent
-
DIPEA
-
Anhydrous DMF
-
Standard laboratory glassware and purification supplies
Procedure:
-
Under an inert atmosphere, dissolve the Ligand'-COOH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents, to neutralize the TFA salt and act as a base) and stir for 15 minutes at room temperature.
-
Add the crude Ligand-C6-NH2·TFA (1.1 equivalents) to the activated Ligand'-COOH solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.
-
Characterize the final PROTAC by NMR and high-resolution mass spectrometry.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC development.
Conclusion
The this compound linker is a valuable and versatile building block for the development of PROTACs. Its six-carbon alkyl chain provides the necessary flexibility and length to facilitate the formation of a productive ternary complex, while the orthogonally protected amines allow for a modular and efficient synthetic strategy. While the optimal linker is target-dependent and often requires empirical determination, the foundational principles of linker design, exemplified by the this compound linker, are crucial for advancing the field of targeted protein degradation. The provided protocols and conceptual diagrams serve as a guide for researchers to effectively utilize this and similar linkers in the design and synthesis of novel PROTAC-based therapeutics. As our understanding of the "linkerology" of PROTACs continues to grow, the rational design of linkers will remain a cornerstone of this transformative therapeutic modality.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing novel BCL-xL-targeting PROTACs: Exploration of a new linker anchoring site | Poster Board #1602 - American Chemical Society [acs.digitellinc.com]
A Comprehensive Safety and Handling Guide for tert-butyl (6-aminohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a detailed overview of the safety, handling, and toxicological information for tert-butyl (6-aminohexyl)carbamate (CAS No. 51857-17-1). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive resource for laboratory and drug development settings.
Chemical Identification and Properties
tert-Butyl (6-aminohexyl)carbamate, also known as N-Boc-1,6-diaminohexane, is a commonly used reagent for introducing a C6-spacer arm in organic synthesis.[1][2] Its bifunctional nature, possessing both a primary amine and a Boc-protected amine, makes it a valuable building block in the development of various molecules, including therapeutics and functionalized materials.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 51857-17-1[3] |
| Molecular Formula | C₁₁H₂₄N₂O₂[1] |
| Molecular Weight | 216.32 g/mol [3] |
| Synonyms | N-Boc-1,6-diaminohexane, tert-Butyl N-(6-aminohexyl)carbamate, N-(tert-Butoxycarbonyl)-1,6-diaminohexane[4] |
Table 2: Physical and Chemical Properties
| Property | Value | Citation(s) |
|---|---|---|
| Physical State | Off-white solid or colorless to yellow clear liquid. | [4][5] |
| Density | 0.965 g/mL at 20 °C | [2][5] |
| Boiling Point | 106-110 °C at 0.3 mmHg | [4][5] |
| Flash Point | 125 °C (257 °F) - closed cup | [2][5] |
| Refractive Index | n20/D 1.462 | [2][5] |
| Vapor Pressure | 0.000233 mmHg at 25 °C | [4] |
| Solubility | Soluble in dichloromethane (B109758) and ethyl acetate. | [1][4] |
| Melting Point | 162-164 °C (for hydrochloride salt) | |
Hazard Identification and GHS Classification
This chemical is classified as hazardous. The primary hazards are associated with its corrosive nature.[3] The GHS classification indicates that it can cause severe skin burns and eye damage.[3][5] The hydrochloride salt is noted to cause skin and serious eye irritation.[6][7]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Citation(s) |
|---|---|---|---|
| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage | [3][5] |
| Serious Eye Damage / Irritation | 1 | H314: Causes severe skin burns and eye damage | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation (for hydrochloride salt) |[6][7] |
Caption: GHS Hazard Identification for tert-butyl (6-aminohexyl)carbamate.
Experimental Safety Protocols
While specific toxicological studies for this compound are not fully detailed in publicly available literature, the hazard classifications are determined by standard experimental protocols.[8] The following outlines the general methodologies for assessing the key hazards identified.
Experimental Protocol: Skin Corrosion/Irritation Assessment (Based on OECD Guideline 404)
-
Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
-
Methodology: A small amount of the test substance (approx. 0.5 g or 0.5 mL) is applied directly to a shaved area of the skin of a test animal (typically an albino rabbit).
-
Observation: The application site is covered with a gauze patch for a set exposure period (e.g., 4 hours). After this period, the patch is removed, and the skin is observed and graded for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).
-
Classification: The severity and reversibility of the observed skin reactions determine the classification. Severe, irreversible damage leads to a "Corrosive" classification, while reversible damage is classified as "Irritant."
Experimental Protocol: Flash Point Determination (Closed-Cup Method)
-
Objective: To determine the lowest temperature at which a liquid's vapor will ignite when an ignition source is introduced.
-
Methodology: A sample of the substance is placed in a closed cup apparatus and slowly heated. The temperature of the sample is continuously monitored.
-
Procedure: At regular temperature intervals, an ignition source (such as a small flame) is introduced into the vapor space above the liquid.
-
Result: The flash point is the lowest temperature at which a "flash" is observed. For tert-butyl (6-aminohexyl)carbamate, this is reported as 125 °C.[2][5]
Safe Handling and Personal Protective Equipment (PPE)
Given its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Avoid the formation of dust or aerosols.[8]
-
Prevent contact with skin, eyes, and clothing. Do not breathe vapors or mist.[10]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a dry, cool, and well-ventilated place.[8]
-
Keep the container tightly closed and store under an inert atmosphere.[9][10]
-
Store in a designated corrosives area and keep locked up.[7][10]
-
Incompatible materials include strong oxidizing agents and strong acids.[9]
Caption: Recommended PPE and Engineering Controls Workflow.
First Aid and Emergency Procedures
Immediate action is critical in case of accidental exposure. Ensure eyewash stations and safety showers are readily accessible.[9]
Table 4: First Aid Measures
| Exposure Route | First Aid Instructions | Citation(s) |
|---|---|---|
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8][10] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [8][10] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [7][10] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |[8][10] |
Caption: First Aid Workflow for Accidental Exposure.
Fire and Reactivity Data
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors.[8]
-
Hazardous Combustion Products: Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8] The hydrochloride salt may also produce hydrogen chloride gas.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Stability and Reactivity:
-
Reactivity: No hazardous reactions are expected under normal processing.[7]
-
Chemical Stability: The product is stable under normal conditions of use and storage.[7]
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation.[9]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[9]
Toxicological and Ecological Information
Toxicological Information:
-
The toxicological properties of tert-butyl (6-aminohexyl)carbamate have not been fully investigated.[7][8]
-
The primary health effect identified is its corrosive nature, causing severe burns to the skin and eyes upon contact.[3][10]
Ecological Information:
This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and ensure that a thorough risk assessment is conducted for your specific application.
References
- 1. chembk.com [chembk.com]
- 2. N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 [sigmaaldrich.com]
- 3. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-1,6-diaminohexane|lookchem [lookchem.com]
- 5. ichemical.com [ichemical.com]
- 6. tert-Butyl (6-aminohexyl)carbamate monohydrochloride | C11H25ClN2O2 | CID 3017638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Core Role of Alkyl Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two ligands.[2][3][4] Once inside the cell, a PROTAC forms a ternary complex with the POI and an E3 ligase.[1][3] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1][5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1]
While the two ligands determine the specificity for the POI and the E3 ligase, the linker is far from a passive spacer.[6] The linker's characteristics—including its length, composition, rigidity, and attachment points—are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][6] Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are a fundamental class of linkers that offer distinct advantages in PROTAC design, such as enhanced cell permeability and synthetic versatility.[4][] This guide provides an in-depth exploration of the role of alkyl linkers in PROTACs, focusing on their impact on ternary complex formation, degradation efficiency, and overall drug-like properties.
The Alkyl Linker: Structure and Physicochemical Properties
Alkyl linkers are primarily hydrocarbon chains that can be systematically varied in length.[4] They are generally more hydrophobic than other common linker types like polyethylene (B3416737) glycol (PEG) linkers.[8] This hydrophobicity can be advantageous for cell membrane permeability but may negatively impact aqueous solubility.[4][6][8]
Key Properties of Alkyl Linkers:
-
Hydrophobicity: Alkyl chains can enhance passive diffusion across the lipid bilayer of cell membranes.[] Replacing ether oxygens in PEG linkers with methylene (B1212753) groups reduces the number of hydrogen bond acceptors and the topological polar surface area.[]
-
Flexibility: Simple alkyl chains offer significant conformational flexibility, which can be beneficial for allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[3] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3]
-
Synthetic Tractability: Alkyl linkers are synthetically accessible, allowing for the straightforward creation of PROTAC libraries with varying linker lengths to empirically determine the optimal length for a given target.[4][9]
-
Metabolic Stability: The hydrocarbon backbone of alkyl linkers is often less susceptible to oxidative cleavage compared to other linker types, though metabolism can still occur at the points of attachment to the ligands.[]
Impact of Alkyl Linker Length on Ternary Complex Formation and Degradation
The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[3] The linker's length is a critical parameter that dictates the distance and relative orientation of the POI and E3 ligase.[3]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[10][11]
-
Too Long: An excessively long linker can lead to unproductive binding modes where the POI and E3 ligase are not oriented correctly for efficient ubiquitination, and it can increase the entropic penalty of complex formation.[3][10][11]
-
Optimal Length: The ideal linker length must be determined empirically for each specific POI and E3 ligase pair.[10] It facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[3]
Quantitative Data on Linker Length and Degradation Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[5][11] The following tables summarize quantitative data from published studies, illustrating the impact of alkyl and alkyl/ether linker length on the degradation of specific target proteins.
| Table 1: Impact of Alkyl/Ether Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [10][12] | |||
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | >90 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Table 2: Impact of Alkyl Linker Length on Degradation of Estrogen Receptor α (ERα) [13][14] | |
| Linker Type | Linker Length (atoms) |
| Alkyl | 9 |
| Alkyl | 12 |
| Alkyl | 16 |
| Alkyl | 19 |
| Alkyl | 21 |
Note: The data presented are compiled from various sources and are intended to be illustrative of general trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated hijacking of the ubiquitin-proteasome system.
Experimental Workflow: PROTAC Evaluation
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.[8]
Key Experimental Protocols
Accurate evaluation of PROTACs with different alkyl linkers requires a combination of biophysical and cell-based assays.
Protocol: Western Blot Analysis for Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by PROTACs.[5][15]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., in 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.[5] Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compounds in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[15]
-
Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 16 or 24 hours) at 37°C.[15]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[15]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15][16]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[15]
-
Centrifuge the lysate at high speed (e.g., 12,000-14,000 rpm) for 20 minutes at 4°C to pellet cell debris.[15][16]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.[15]
-
Boil the samples at 95-100°C for 5-10 minutes.[15]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.[15]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5][15]
-
-
Immunoblotting and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5][15]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5][15]
-
Wash the membrane three times with TBST.[15]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.[15]
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).[15]
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[15][16]
-
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control using densitometry software.[15]
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Protocol: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[17][18]
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the surface of an SPR sensor chip.[18]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the ligase.[19]
-
Separately, determine the binary affinity of the PROTAC for the POI, typically by immobilizing the POI and injecting the PROTAC.
-
-
Ternary Interaction Analysis:
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model to determine the kinetic (ka, kd) and affinity (KD) constants for ternary complex formation.
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC for the E3 ligase to the ternary binding affinity. An α value > 1 indicates positive cooperativity, suggesting that the presence of the POI enhances the binding of the PROTAC to the E3 ligase.
-
Protocol: In Vitro Ubiquitination Assay
This assay directly measures the functional consequence of ternary complex formation—the ubiquitination of the target protein.[20][21]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified recombinant target protein (POI), E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, and biotinylated-ubiquitin in reaction buffer.[22]
-
Add the PROTAC compound at various concentrations (include a no-PROTAC control).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.[22]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection of Ubiquitination:
-
Western Blot: Stop the reaction by adding Laemmli buffer. Run the samples on an SDS-PAGE gel and perform a Western blot. Detect poly-ubiquitination of the POI using an anti-ubiquitin antibody or an antibody against the POI (which will show higher molecular weight smears).[21]
-
AlphaLISA/TR-FRET: For higher throughput, specialized assay kits can be used.[22] For example, using a GST-tagged POI and biotinylated-ubiquitin, acceptor and donor beads can be added that generate a signal when in proximity, indicating ubiquitination.[22]
-
Conclusion and Future Directions
The alkyl linker is a critical design element in the development of effective PROTACs. Its length and physicochemical properties profoundly influence cell permeability, ternary complex formation, and ultimately, the efficiency and potency of target protein degradation.[3][] While simple alkyl chains have proven effective, the field is moving towards more sophisticated linker designs. Future research will likely focus on:
-
"Smart" Linkers: Incorporating photo-cleavable or enzymatically-cleavable moieties to control PROTAC activity spatially and temporally.
-
Rigid and Conformationally Constrained Linkers: Using cyclic structures (e.g., piperazine, piperidine) or rigid elements (e.g., alkynes, triazoles) to pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of binding and improving selectivity.[6]
-
Computational Modeling: Advances in computational and structural methods will play an essential role in rationally designing linkers by predicting the structure and dynamics of PROTAC-induced ternary complexes, moving beyond the current "trial and error" approach.[9]
By continuing to explore the vast chemical space of linkers and employing a robust suite of experimental and computational tools, researchers can unlock the full therapeutic potential of PROTACs.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. benchchem.com [benchchem.com]
- 20. lifesensors.com [lifesensors.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Bifunctional Linker NH2-C6-NH-Boc (N-Boc-1,6-diaminohexane)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of the bifunctional linker commonly known as NH2-C6-NH-Boc, or more formally as N-Boc-1,6-diaminohexane and tert-butyl (6-aminohexyl)carbamate. This molecule is a critical reagent in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
The fundamental properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in synthesis and for the characterization of derivative compounds.
| Property | Value | Source(s) |
| Molecular Formula | C11H24N2O2 | [1][2][3][4] |
| Molecular Weight | 216.32 g/mol | [1][3][5][6] |
| Synonyms | N-Boc-1,6-diaminohexane, tert-butyl (6-aminohexyl)carbamate, N-(tert-Butoxycarbonyl)-1,6-diaminohexane | [1][7] |
| CAS Number | 51857-17-1 | [1][2][3] |
Synthesis of N-Boc-1,6-diaminohexane: An Experimental Protocol
The synthesis of this compound involves the selective mono-protection of one of the primary amine groups of 1,6-diaminohexane with a tert-butoxycarbonyl (Boc) group. This procedure is crucial for its subsequent use as a bifunctional linker, allowing for sequential conjugation to other molecules.
Materials:
-
1,6-Diaminohexane
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
Triethylamine (B128534) (optional, as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve 1,6-diaminohexane (e.g., 0.5 mol) in dichloromethane (DCM). If a base is used, triethylamine (e.g., 0.1 mol) can be added to the solution. Cool the flask to 0 °C in an ice bath with stirring.
-
Addition of Boc Anhydride : Separately, dissolve di-tert-butyl dicarbonate (Boc2O) (e.g., 0.1 mol) in DCM. Slowly add this solution dropwise to the stirred solution of 1,6-diaminohexane over a period of approximately one hour. A molar excess of the diamine is used to favor mono-protection. The reaction mixture may turn cloudy upon addition.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Workup and Extraction :
-
If a precipitate has formed (often the salt of the di-protected product), it can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and wash it multiple times with saturated aqueous sodium bicarbonate solution, followed by water and brine.[1]
-
Alternatively, the reaction mixture can be extracted with 1 N HCl to protonate the unreacted amine and the desired mono-protected product, separating it from the di-Boc byproduct which will remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH to pH > 12) and the product is extracted with an organic solvent like DCM.
-
-
Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the product, which is typically an oil.[2]
Synthesis Workflow Diagram:
Caption: Synthetic workflow for N-Boc-1,6-diaminohexane.
Application in PROTAC Technology
This compound is a cornerstone in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The bifunctional nature of this compound is ideal for this purpose. It acts as a linker, or spacer, connecting the protein of interest (POI) ligand and the E3 ligase ligand. The synthesis of a PROTAC using this linker typically follows a two-step process:
-
First Amide Coupling : The free primary amine of this compound is coupled to a carboxylic acid moiety on either the POI ligand or the E3 ligase ligand. This is a standard amide bond formation reaction, often facilitated by coupling reagents such as HATU or EDC/NHS.
-
Boc Deprotection and Second Amide Coupling : The Boc protecting group on the other end of the linker is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). This exposes a new primary amine, which is then coupled to the carboxylic acid of the second ligand to complete the PROTAC molecule.
This sequential approach allows for a controlled and modular synthesis, enabling researchers to systematically vary the linker length and composition to optimize the efficacy of the resulting PROTAC.
PROTAC Signaling Pathway Diagram:
Caption: PROTAC assembly and mechanism of action.
References
- 1. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]
- 2. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]
- 3. N-Boc-1,6-diaminohexane, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. prepchem.com [prepchem.com]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of NH2-C6-NH-Boc
Introduction
N-(6-aminohexyl)carbamate tert-butyl ester, commonly referred to as NH2-C6-NH-Boc or N-Boc-1,6-diaminohexane, is a bifunctional linker molecule integral to various fields of chemical and biomedical research. Its structure, featuring a primary amine and a Boc-protected amine separated by a six-carbon aliphatic chain, makes it a valuable building block in the synthesis of more complex molecules, including PROTACs (Proteolysis Targeting Chimeras) where it serves as a linker component.[1][2][3] Understanding its solubility in common laboratory solvents is a critical first step for researchers in designing synthetic routes, preparing stock solutions, and developing purification strategies. This guide provides a consolidated overview of the known solubility characteristics of this compound, alongside a detailed experimental protocol for determining its solubility with precision.
Physicochemical Properties
-
Appearance: Typically a viscous liquid.[6]
Solubility Profile
Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, information from chemical suppliers and databases provides a qualitative and, in some cases, a quantitative understanding of its solubility. The molecule's structure, with a polar primary amine, a nonpolar hexyl chain, and a moderately polar Boc-protecting group, results in a varied solubility profile.
The following table summarizes the available solubility information for this compound in common laboratory solvents.
| Solvent | Formula | Type | Solubility | Notes |
| Ethanol | C₂H₅OH | Polar Protic | 100 mg/mL (462.28 mM)[2] | Sonication is recommended to aid dissolution.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble[6][7][9] | Widely cited as a suitable solvent. |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[6][7][9] | |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | A common solvent for this compound. |
| Methanol | CH₃OH | Polar Protic | Soluble | Often used in reactions involving this linker. |
| Water | H₂O | Polar Protic | Sparingly Soluble | The hydrophobic C6 chain and Boc group limit aqueous solubility. |
Experimental Protocol for Solubility Determination
For applications requiring precise concentration data, or for solvents not listed above, experimental determination of solubility is necessary. The following section details the "shake-flask" method, a widely accepted technique for measuring thermodynamic solubility.
Objective:
To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, Acetonitrile)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
-
Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The goal is to create a saturated solution with undissolved solid/liquid remaining.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Sample Preparation and Analysis:
-
After equilibration, remove the vials and let them stand to allow the undissolved material to settle.
-
Centrifuge the vials at high speed to further separate the saturated solution from the excess solid/liquid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the prepared calibration curve.
-
Analyze the calibration standards and the diluted sample solution by HPLC.
-
-
Quantification:
-
Construct a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
-
Use the peak area of the diluted sample to determine its concentration from the calibration curve.
-
Calculate the original solubility in the test solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 3. This compound | Amines | Ambeed.com [ambeed.com]
- 4. scbt.com [scbt.com]
- 5. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]
- 8. N-Boc-1,6-hexanediamine = 98.0 NT 51857-17-1 [sigmaaldrich.com]
- 9. N-Boc-1,6-diaminohexane, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
A Comprehensive Technical Guide to the Storage and Handling of Boc-Protected Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyloxycarbonyl (Boc)-protected amine linkers are indispensable tools in modern bioconjugation, chemical biology, and drug development. Their utility in the synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) stems from the Boc group's ability to provide robust protection for primary and secondary amines, which can be selectively removed under mild acidic conditions. This allows for a controlled, stepwise approach to the synthesis of intricate molecular architectures.
This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Boc-protected amine linkers. It details their chemical stability, recommended storage conditions, potential degradation pathways, and safety precautions. Furthermore, this guide furnishes detailed experimental protocols for stability assessment and handling, alongside a discussion of their application in targeted protein degradation.
Chemical Stability and Recommended Storage
The stability of Boc-protected amine linkers is paramount to ensure the reproducibility of experimental results and the quality of the final products. The Boc protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by acids.
Storage Conditions
To maintain the integrity of Boc-protected amine linkers, proper storage is crucial. The recommended storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Minimizes the rate of potential degradation reactions. |
| For solutions, -80°C is recommended for up to six months, or -20°C for up to one month.[1] | Prevents degradation in solution and minimizes freeze-thaw cycles if aliquoted. | |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation, especially for linkers with sensitive functional groups or those containing polyethylene (B3416737) glycol (PEG) chains. |
| Light | Protect from light. | Although specific photostability data is often lacking, it is a general precaution to prevent potential photodegradation. |
| Moisture | Store in a dry environment, for example, in a desiccator. | The Boc group and other functional groups on the linker can be susceptible to hydrolysis. |
Handling Tip: Before opening a container of a Boc-protected amine linker that has been stored at low temperatures, it is essential to allow it to equilibrate to room temperature. This prevents the condensation of atmospheric moisture onto the compound, which could lead to hydrolysis.
Degradation Pathways
Understanding the potential degradation pathways of Boc-protected amine linkers is critical for troubleshooting and for designing stable formulations.
Acid-Catalyzed Hydrolysis
The most well-characterized degradation pathway for Boc-protected amines is acid-catalyzed hydrolysis. The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to release the free amine, isobutylene, and carbon dioxide.[2] This reaction is the basis for the deprotection step in many synthetic procedures.
-
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[2]
Thermal Degradation
Boc-protected amines can also undergo thermal degradation at elevated temperatures. This process typically occurs at temperatures above 100°C and proceeds via the formation of the corresponding amine, isobutylene, and carbon dioxide.[3] The rate of thermal degradation is dependent on the specific compound and the conditions.
Oxidative Degradation
For Boc-protected amine linkers that contain polyethylene glycol (PEG) chains, oxidative degradation is a significant concern. The ether linkages in the PEG backbone are susceptible to oxidation, which can lead to chain cleavage and the formation of various impurities, including formaldehyde (B43269) and formic acid.[4][5] These reactive impurities can then go on to react with the amine functionality of the linker or other molecules.
Potential Impurities and Degradation Products
A summary of potential impurities and degradation products is provided in the table below.
| Source of Impurity/Degradation | Potential Products | Formation Pathway |
| Acid-catalyzed Hydrolysis | Free amine, isobutylene, CO₂ | Cleavage of the Boc group. |
| Thermal Degradation | Free amine, isobutylene, CO₂ | Thermally induced cleavage of the Boc group. |
| PEG Chain Oxidation | Formaldehyde, formic acid, acetaldehyde, acrolein | Oxidation of the polyethylene glycol backbone.[4][5] |
| Incomplete Protection | Starting amine | Unreacted starting material from the synthesis. |
| Over-alkylation | Di-Boc protected amine | Reaction of the amine with two equivalents of the Boc-protecting reagent. |
Experimental Protocols
Protocol 1: General Handling of Boc-Protected Amine Linkers
-
Equilibration: Before use, allow the container of the Boc-protected amine linker to warm to room temperature to prevent moisture condensation.
-
Inert Atmosphere: For sensitive linkers or for long-term handling in solution, it is recommended to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Solvent Selection: Dissolve the linker in a dry, aprotic solvent appropriate for the subsequent reaction. Common solvents include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
-
Solution Storage: If a stock solution is prepared, it should be stored at -80°C in aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Stability-Indicating HPLC Method for a Boc-Protected Amine Linker
This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the degradation of a Boc-protected amine linker.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
A typical gradient could be 5-95% Mobile Phase B over 20 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation between the parent linker and its potential degradation products.
-
-
Sample Preparation:
-
Dissolve the Boc-protected amine linker in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.
-
For a stability study, incubate the solution under the desired stress conditions (e.g., elevated temperature, different pH values, or light exposure).
-
At specified time points, take an aliquot of the sample, dilute if necessary, and inject it into the HPLC system.
-
-
Data Analysis:
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The percentage of degradation can be calculated based on the relative peak areas.
-
Protocol 3: Boc Deprotection
This protocol describes the standard procedure for the removal of the Boc protecting group.[6][7]
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA/DCM.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Work-up: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with toluene (B28343) can help remove residual TFA. The resulting amine TFA salt can often be used directly in the next step.
Application in PROTACs: A Signaling Pathway Example
Boc-protected amine linkers are frequently used in the synthesis of PROTACs. A prominent example is the PROTAC degrader MZ1, which targets the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation.[8][9] MZ1 is synthesized using a Boc-protected PEG linker to connect a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for BRD4.[8]
PROTAC-Mediated Degradation of BRD4 by MZ1
The mechanism of action for MZ1 involves hijacking the cellular ubiquitin-proteasome system to induce the degradation of BRD4.[10][11]
Experimental and Logical Workflows
Workflow for Stability Testing
A logical workflow for assessing the stability of a Boc-protected amine linker is crucial for ensuring its quality and performance.
Workflow for PROTAC Synthesis using a Boc-Protected Linker
The synthesis of a PROTAC using a Boc-protected amine linker typically involves a stepwise approach.
Conclusion
The proper storage and handling of Boc-protected amine linkers are critical for their successful application in research and drug development. By understanding their stability profile, potential degradation pathways, and appropriate handling procedures, researchers can ensure the integrity of these valuable reagents. The provided protocols and workflows offer a practical guide for the use and stability assessment of Boc-protected amine linkers, while the example of the MZ1 PROTAC highlights their significance in the development of novel therapeutics. Adherence to these guidelines will contribute to the generation of reliable and reproducible scientific data.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. mdpi.com [mdpi.com]
- 5. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
A Deep Dive into PROTAC Linker Chemistry: An In-depth Technical Guide
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two crucial components. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comprehensive overview of PROTAC linker chemistry, focusing on its core principles, design strategies, and the experimental methodologies used for its evaluation.
The Pivotal Role of the Linker in PROTAC Function
The linker is a key determinant of a PROTAC's ability to induce the formation of a productive ternary complex between the target protein and the E3 ligase, a prerequisite for subsequent ubiquitination and degradation of the target. The length, rigidity, composition, and attachment points of the linker all significantly influence the stability and conformation of this ternary complex, thereby impacting the overall degradation efficiency and selectivity of the PROTAC.
A well-designed linker must:
-
Span the distance between the target protein and the E3 ligase to enable the formation of a stable ternary complex.
-
Provide the appropriate conformational flexibility or rigidity to orient the two proteins favorably for ubiquitination.
-
Possess suitable physicochemical properties, such as solubility and cell permeability, to ensure the PROTAC can reach its intracellular target.
-
Avoid introducing undesirable pharmacological properties or metabolic liabilities.
Types of PROTAC Linkers
The most commonly employed linkers in PROTAC design are based on polyethylene (B3416737) glycol (PEG), alkyl chains, or a combination of both. These can be further modified with various chemical functionalities to fine-tune their properties.
| Linker Type | Core Structure | Key Characteristics | Typical Length (atoms) |
| Alkyl Chains | -(CH2)n- | Hydrophobic, conformationally flexible. | 2 - 16 |
| PEG Chains | -(CH2CH2O)n- | Hydrophilic, flexible, can improve solubility. | 2 - 8 (PEG units) |
| Alkyl/Ether | Combination of alkyl and ether units | Offers a balance of hydrophobicity and hydrophilicity. | Variable |
| Rigid Linkers | Incorporating cyclic structures (e.g., piperazine, phenyl) | Restricts conformational flexibility, can improve selectivity. | Variable |
| Cleavable Linkers | Containing motifs susceptible to cleavage (e.g., esters, disulfides) | Enables conditional PROTAC activation. | Variable |
Impact of Linker Properties on PROTAC Performance
The properties of the linker have a profound impact on the biological activity of a PROTAC.
1. Linker Length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may sterically hinder the formation of the ternary complex, while a linker that is too long may lead to unproductive binding modes and reduced degradation efficiency. The "hook effect," where higher concentrations of a PROTAC lead to reduced degradation, can also be influenced by linker length and the stability of the binary versus ternary complexes.
2. Linker Composition and Rigidity: The chemical composition of the linker influences its solubility, cell permeability, and metabolic stability. Introducing polar groups like ethers or amides can enhance solubility. Incorporating rigid elements, such as aromatic rings or cycloalkanes, can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity.
3. Attachment Points: The vector and position of the linker's attachment to the target and E3 ligase ligands are critical. An improper attachment point can disrupt the binding of the ligand to its protein, abrogating the PROTAC's activity. Systematic evaluation of different attachment points is often necessary to identify the optimal connection.
Experimental Protocols for PROTAC Linker Evaluation
A thorough evaluation of a series of PROTACs with varying linkers is essential for identifying the optimal candidate.
1. Synthesis of PROTACs with Different Linkers:
-
General Strategy: The synthesis typically involves a modular approach where the target ligand, E3 ligase ligand, and the linker are synthesized separately and then coupled together in the final steps.
-
Key Reactions: Common coupling reactions include amide bond formation (e.g., using HATU or EDC/HOBt), copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and etherification reactions.
-
Purification and Characterization: Synthesized PROTACs are purified by chromatography (e.g., HPLC) and their identity and purity are confirmed by analytical techniques such as LC-MS and NMR.
2. Biophysical and Biochemical Assays:
-
Ternary Complex Formation: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Resonance Energy Transfer (FRET) can be used to quantify the binding affinity and kinetics of ternary complex formation.
-
Ubiquitination Assays: In vitro ubiquitination assays using purified target protein, E3 ligase, ubiquitin, and other necessary enzymes can confirm the PROTAC's ability to induce target ubiquitination.
3. Cellular Assays:
-
Target Degradation: The most common method to assess PROTAC efficacy is to measure the level of the target protein in cells after PROTAC treatment. This is typically done by Western blotting or mass spectrometry-based proteomics. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key parameters determined from these experiments.
-
Selectivity Profiling: To assess the selectivity of the PROTAC, the levels of other proteins in the cell (the "proteome") can be analyzed using quantitative proteomics.
-
Cell Viability/Proliferation Assays: These assays (e.g., MTT, CellTiter-Glo) are used to determine the downstream functional consequences of target protein degradation.
Visualizing PROTAC Mechanisms and Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: The signaling pathway of PROTAC-mediated protein degradation.
General Experimental Workflow for PROTAC Development
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection of N-Boc-1,6-diaminohexane
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-1,6-diaminohexane (NH2-C6-NH-Boc), yielding 1,6-diaminohexane. The Boc group is a crucial tool in organic synthesis, particularly in the construction of complex molecules, for the temporary masking of amine functionality.[1][2] Its removal is a critical step, most commonly achieved under acidic conditions.[1][3][4] This protocol will focus on the widely used and highly effective method employing trifluoroacetic acid (TFA).
Principle and Mechanism
The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction.[1] The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA.[1][5] This initial protonation renders the Boc group unstable, leading to its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[1][5] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[1][5] In the acidic reaction medium, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a trifluoroacetate (B77799) salt).[1][5]
It is imperative to conduct this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause a pressure buildup in a closed system.[5]
Experimental Protocols
Two primary protocols using different acidic reagents are presented below. The choice of method may depend on the scale of the reaction and the desired salt form of the final product.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.[2][6]
Materials and Reagents:
-
N-Boc-1,6-diaminohexane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-Boc-1,6-diaminohexane in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.[1]
-
Addition of TFA: Slowly add trifluoroacetic acid to the cooled solution. A common concentration range for TFA in DCM is 20-50% (v/v).[2] For many substrates, a 1:1 mixture of TFA and DCM is effective.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1] The progress of the deprotection should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer observed.[2][6]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: Carbon dioxide will evolve during this step.[2]
-
Wash the organic layer with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected 1,6-diaminohexane.[2][6]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)
This method is another standard procedure and often results in the precipitation of the diamine as its hydrochloride salt.[6]
Materials and Reagents:
-
N-Boc-1,6-diaminohexane
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Suspend or dissolve the N-Boc-1,6-diaminohexane in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.[6]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[6] Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, the product will often precipitate as the dihydrochloride (B599025) salt. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[6]
-
Drying: Dry the collected solid under vacuum to yield 1,6-diaminohexane dihydrochloride.
Data Presentation
The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, and reaction time. The following table summarizes typical conditions and expected outcomes for the deprotection of primary amines.
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Typical Concentration | 20-50% TFA (v/v) in DCM[2] | 4M |
| Reaction Temperature | 0 °C to Room Temperature[1] | Room Temperature[6] |
| Typical Reaction Time | 30 minutes - 4 hours[2][6] | 1 - 4 hours[6] |
| Work-up | Basic aqueous wash[2][6] | Filtration of precipitated salt[6] |
| Product Form | Free diamine | Dihydrochloride salt |
| Typical Yield | >90% | >90% |
Visualizations
Chemical Reaction Pathway
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow
Caption: Workflow for TFA-mediated Boc deprotection.
References
Application Notes: Amide Coupling and Utilization of the NH2-C6-NH-Boc Linker
Introduction
The N-Boc-1,6-diaminohexane (NH2-C6-NH-Boc) linker is a versatile bifunctional molecule essential in chemical synthesis, bioconjugation, and drug development. Its structure features a six-carbon aliphatic chain that provides spacing and flexibility. One terminus has a reactive primary amine, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal design allows for the selective reaction of the primary amine to form a stable amide bond, while the Boc-protected amine remains inert. The Boc group can be subsequently removed under acidic conditions to reveal a new primary amine for further functionalization.[1][2] This stepwise conjugation capability is critical for the controlled assembly of complex molecular architectures such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and functionalized surfaces.
Principle of Amide Coupling
The most common and efficient method for forming an amide bond between a carboxylic acid and the this compound linker is through the use of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[3][4] The reaction proceeds via the activation of the carboxylic acid group by EDC, forming a highly reactive O-acylisourea intermediate.[3][5] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.[5] To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often included.[3] EDC couples NHS to the carboxyl group, creating a more stable NHS ester. This amine-reactive ester then efficiently reacts with the primary amine of the this compound linker to form a highly stable amide bond, releasing NHS.[3] This reaction is typically performed in an organic solvent and is highly efficient under mild conditions.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes for the protocols described.
Table 1: Typical Reagent Stoichiometry for EDC/NHS Amide Coupling
| Reagent | Molar Equivalents | Role |
| Carboxylic Acid (R-COOH) | 1.0 | Substrate |
| This compound Linker | 1.0 - 1.2 | Nucleophile |
| EDC (EDAC) | 1.2 - 1.5 | Carboxyl Activating Agent |
| NHS or Sulfo-NHS | 1.2 - 1.5 | Stabilizes Activated Ester[3] |
| Base (e.g., DIPEA) | 2.0 - 3.0 | Scavenges acid, maintains pH |
Table 2: Summary of Typical Reaction Outcomes
| Parameter | Amide Coupling | Boc Deprotection |
| Typical Solvents | DMF, DCM, Acetonitrile | DCM, Dioxane |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours | 1 - 4 hours[6] |
| Monitoring Technique | TLC, LC-MS | TLC, LC-MS |
| Typical Yield | 70 - 95% | >90%[6] |
| Purification Method | Column Chromatography | Extraction, Precipitation |
Experimental Protocols
Protocol 1: Amide Coupling of a Carboxylic Acid to this compound Linker
This protocol details the EDC/NHS-mediated coupling of a generic carboxylic acid to the primary amine of the N-Boc-1,6-diaminohexane linker.
Materials
-
Carboxylic acid-containing molecule
-
N-Boc-1,6-diaminohexane (this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates and appropriate developing solvents
Procedure
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid by forming the NHS ester.[5]
-
In a separate flask, dissolve the this compound linker (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq).
-
Add the linker solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure R-CO-NH-C6-NH-Boc conjugate.
Protocol 2: Boc Deprotection of the Coupled Linker
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for subsequent conjugation steps.
Materials
-
Boc-protected conjugate (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
-
Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 0.1 M solution).
-
Add Trifluoroacetic acid (TFA) to the solution to a final concentration of 20-25% (v/v).[7]
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction is usually fast.[7]
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Remove the DCM and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can help remove residual TFA).
-
Dissolve the residue in DCM and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final deprotected product, R-CO-NH-C6-NH2.
Visualizations
Caption: Experimental workflow for amide coupling and deprotection.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. growingscience.com [growingscience.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for Incorporating NH2-C6-NH-Boc into PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1] The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the formed ternary complex, which ultimately dictates the efficiency of protein degradation.[2][3]
This document provides detailed application notes and protocols for the incorporation of the NH2-C6-NH-Boc linker into a PROTAC design. This linker, also known as N-Boc-1,6-diaminohexane, is a versatile aliphatic linker that provides a flexible 6-carbon chain. Its bifunctional nature, with a free amine and a Boc-protected amine, allows for a controlled, stepwise synthesis of the final PROTAC molecule.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound linker is provided in the table below. These properties are important for considering the overall characteristics of the resulting PROTAC.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄N₂O₂ | [4][5] |
| Molecular Weight | 216.32 g/mol | [4][5] |
| Appearance | Colorless to light yellow solid-liquid mixture | [4] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [5] |
| logP | 2.03 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 6 | [5] |
| CAS Number | 51857-17-1 | [4][5] |
PROTAC Mechanism of Action and Design Workflow
The mechanism of action for a PROTAC involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein. The general workflow for designing and validating a PROTAC is an iterative process.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Experimental and Logical Workflow for PROTAC Development
Data Presentation: Impact of Linker Composition on PROTAC Efficacy
The length and composition of the linker are critical for the efficacy of a PROTAC, often quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[6][7] The following tables provide representative data from various studies illustrating the impact of linker composition on the degradation of key therapeutic targets.
Table 1: Comparison of PEG vs. Alkyl Linkers for BTK Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | PEG-based | 8.7 | >95 | MOLM-14 |
| BTK Degrader 2 | Alkyl-based | 25.1 | ~90 | MOLM-14 |
Note: Data is illustrative and compiled from representative studies. Direct comparison should be made with caution as experimental conditions may vary.[8]
Table 2: Effect of Alkyl Linker Length on ERα Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| ERα Degrader 1 | 9 | ~100 | ~70 | MCF7 |
| ERα Degrader 2 | 12 | ~50 | ~85 | MCF7 |
| ERα Degrader 3 | 16 | ~25 | >90 | MCF7 |
| ERα Degrader 4 | 19 | ~75 | ~80 | MCF7 |
| ERα Degrader 5 | 21 | ~150 | ~60 | MCF7 |
Note: This table summarizes findings on the impact of linker length on estrogen receptor (ERα) degradation, demonstrating that an optimal linker length is crucial for maximal efficacy.[9][10]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general, two-stage synthetic approach for creating a PROTAC using the this compound linker. This involves a sequential amide coupling strategy.
Stage 1: First Amide Coupling
This stage couples the free amine of the this compound linker to the carboxylic acid of the first ligand (either the POI ligand or the E3 ligase ligand).
-
Materials:
-
Ligand 1 with a terminal carboxylic acid (1.0 equivalent)
-
This compound (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve Ligand 1 in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[11]
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated Ligand 1 mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.[11]
-
Upon completion, perform an aqueous work-up and purify the resulting Boc-protected intermediate by column chromatography.
-
Stage 2: Boc Deprotection and Second Amide Coupling
-
Materials:
-
Boc-protected intermediate from Stage 1 (1.0 equivalent)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM)
-
Ligand 2 with a terminal carboxylic acid (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in anhydrous DCM.
-
Add TFA (typically 20-50% v/v in DCM) or 4M HCl in dioxane (4-10 equivalents) and stir at room temperature for 30-60 minutes.[12][13]
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used directly in the next step.[14]
-
-
Second Amide Coupling:
-
In a separate dry flask under an inert atmosphere, dissolve Ligand 2 in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Add the deprotected intermediate (amine salt) to the activated Ligand 2 mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.[15]
-
Perform an aqueous work-up and purify the final PROTAC by preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[15]
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.[12]
-
Materials:
-
Cell line expressing the POI
-
PROTAC compound (stock solution in DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates. Once at the desired confluency, treat with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody for the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[12]
-
-
Data Analysis:
-
Strip the membrane and re-probe for a loading control.
-
Quantify band intensities using densitometry software.
-
Normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.[7]
-
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This cell-based assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
-
Materials:
-
Cell line co-expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
PROTAC compound
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
Luminometer capable of measuring BRET
-
-
Procedure:
-
Cell Preparation: Plate the engineered cells in a white, opaque microplate.
-
Labeling: Add the HaloTag® ligand to label the E3 ligase fusion protein and incubate.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Luminescence Measurement: Add the Nano-Glo® substrate and measure the luminescence at the donor (NanoLuc®) and acceptor (HaloTag®) emission wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.[8]
-
Conclusion
The this compound linker is a valuable building block for the synthesis of PROTACs, offering a flexible aliphatic chain that can be readily incorporated into a variety of PROTAC designs. The provided protocols for synthesis and biological evaluation offer a comprehensive guide for researchers to effectively utilize this linker in the development of novel protein degraders. The systematic evaluation of linker composition and length, as highlighted in the data presentation, is a critical step in optimizing PROTAC efficacy. By employing a robust workflow of synthesis, in vitro and cellular assays, researchers can rationally design and validate the next generation of PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of NH2-C6-NH-Boc in Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the bifunctional linker, tert-butyl (6-aminohexyl)carbamate (NH2-C6-NH-Boc), in the development of inhibitors targeting the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). The primary application highlighted is in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of target proteins.
Introduction to Mcl-1 Inhibition and the Role of PROTACs
Mcl-1 is a key member of the Bcl-2 family of proteins that regulates apoptosis, or programmed cell death.[1] Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to conventional therapies.[1] Therefore, Mcl-1 has emerged as a critical target for cancer drug discovery.[2]
PROTACs are heterobifunctional molecules that offer an innovative approach to targeting proteins like Mcl-1. They consist of two distinct ligands connected by a chemical linker. One ligand binds to the target protein (in this case, Mcl-1), while the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the Mcl-1 protein, marking it for degradation by the cell's proteasome.[3] This degradation-based mechanism provides a catalytic and often more sustained pharmacological effect compared to traditional occupancy-based inhibitors.
The this compound linker, a flexible six-carbon alkyl chain with a Boc-protected amine, is a valuable tool in the synthesis of Mcl-1 targeting PROTACs.[4] Its length and composition are critical for optimizing the formation of a stable ternary complex between Mcl-1, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[4]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action for an Mcl-1 targeting PROTAC utilizing a C6 linker.
Caption: Mechanism of Mcl-1 degradation induced by a PROTAC.
Quantitative Data Summary
The following table summarizes the biological activity of a representative Mcl-1 targeting PROTAC, designated as C3 , which utilizes a C6 linker derived from this compound.[2][5][6] This PROTAC incorporates a non-selective Mcl-1/Bcl-2 inhibitor (S1-6) as the Mcl-1 binding ligand and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.[2]
| Compound | Target(s) | Linker | E3 Ligase Ligand | Mcl-1 Degradation DC50 (µM) | Bcl-2 Degradation DC50 (µM) | Cell Line | Reference |
| C3 | Mcl-1, Bcl-2 | 6-carbon alkyl | Pomalidomide | 0.7 | 3.0 | HeLa | [2][6] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Experimental Protocols
The synthesis of an Mcl-1 targeting PROTAC using the this compound linker typically involves a multi-step process. The following protocols are based on the synthesis of PROTAC C3 as described by Wang et al.[2] and general PROTAC synthesis procedures.
Protocol 1: Synthesis of the Mcl-1 PROTAC (C3)
This protocol outlines the key steps for the synthesis of the Mcl-1 targeting PROTAC C3 . The synthesis involves the coupling of the Mcl-1 binder (S1-6), the C6 linker, and the E3 ligase ligand (pomalidomide).
Workflow Diagram: Synthesis of Mcl-1 PROTAC C3
Caption: General workflow for the synthesis of an Mcl-1 PROTAC.
Step 1: Coupling of Mcl-1 Binder with this compound
-
Dissolve the Mcl-1 binder (S1-6, with a carboxylic acid functionality) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt can often be used directly in the next step.
Step 3: Coupling with Pomalidomide Derivative
-
Dissolve the pomalidomide derivative with a carboxylic acid functionality (1.0 eq) in anhydrous DMF.
-
Activate the carboxylic acid with HATU (1.2 eq) and DIPEA (2.0 eq) at room temperature for 15-30 minutes.
-
Add the deprotected amine intermediate from Step 2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Perform an aqueous work-up as described in Step 1.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to obtain the pure product.
-
Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Western Blotting for Mcl-1 Degradation
This protocol is used to determine the efficacy of the synthesized PROTAC in degrading Mcl-1 in a cellular context.
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HeLa or a Mcl-1 dependent line like H23) in 6-well plates and allow them to adhere overnight.[2][5]
-
Treat the cells with varying concentrations of the Mcl-1 PROTAC (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 12 or 24 hours).[5]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Mcl-1 band intensity to the loading control.
-
Plot the normalized Mcl-1 levels against the PROTAC concentration to determine the DC50 value.
-
Protocol 3: Cell Viability Assay
This assay assesses the cytotoxic effect of the Mcl-1 PROTAC on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the Mcl-1 PROTAC for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
The this compound linker is a key building block for the synthesis of Mcl-1 targeting PROTACs. The protocols and data presented here provide a framework for the rational design, synthesis, and biological evaluation of these novel therapeutic agents. The flexibility and chemical tractability of this linker allow for systematic optimization of PROTAC properties to achieve potent and selective degradation of Mcl-1, offering a promising strategy for the treatment of Mcl-1 dependent cancers.
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of a Warhead-Linker Conjugate for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the synthesis of a warhead-linker conjugate, a critical component in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The protocol outlines the covalent linking of a cytotoxic warhead, Monomethyl Auristatin E (MMAE), which contains a carboxylic acid functional group, to the primary amine of the bifunctional linker, N-Boc-1,6-diaminohexane (NH2-C6-NH-Boc).
The conjugation is achieved through a well-established carbodiimide (B86325) crosslinking chemistry using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimde (NHS) in an organic solvent. This method facilitates the formation of a stable amide bond between the warhead and the linker. The protocol also includes a subsequent step for the deprotection of the tert-butyloxycarbonyl (Boc) group, exposing the terminal amine of the linker for further conjugation, for instance, to a monoclonal antibody.
Experimental Overview
The synthesis is a two-stage process. The first stage involves the activation of the carboxylic acid on the MMAE warhead with EDC and NHS to form a more stable amine-reactive NHS ester. This activated warhead is then reacted with the primary amine of the this compound linker. The second stage is the removal of the Boc protecting group from the resulting conjugate using trifluoroacetic acid (TFA) to yield the final warhead-linker with a free amine.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of the MMAE-(C6-NH-Boc) conjugate and its subsequent deprotection. These values are representative and may vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Stage 1: EDC/NHS Coupling | Stage 2: Boc Deprotection |
| Reactant Molar Ratio | MMAE : this compound : EDC : NHS (1 : 1.2 : 1.5 : 1.5) | MMAE-(C6-NH-Boc) : TFA (1 : 100) |
| Reaction Time | 12 - 24 hours | 1 - 2 hours |
| Reaction Temperature | Room Temperature (~25°C) | Room Temperature (~25°C) |
| Typical Yield | 65 - 85% | > 90% |
| Purity (by HPLC) | > 95% | > 95% |
Experimental Protocols
Materials and Reagents
-
Monomethyl Auristatin E (MMAE)
-
N-Boc-1,6-diaminohexane (this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Protocol 1: Synthesis of MMAE-(C6-NH-Boc) Conjugate
This protocol describes the coupling of the MMAE warhead to the this compound linker.
-
Preparation of Reactants:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Monomethyl Auristatin E (MMAE) (1 equivalent) in anhydrous DMF.
-
To this solution, add N-hydroxysuccinimide (NHS) (1.5 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) (1.5 equivalents).
-
-
Activation of MMAE:
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid of MMAE and form the NHS ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2 equivalents) in anhydrous DMF.
-
Slowly add the solution of the activated MMAE-NHS ester to the this compound solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure MMAE-(C6-NH-Boc) conjugate.
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
-
Protocol 2: Boc Deprotection of MMAE-(C6-NH-Boc) Conjugate
This protocol describes the removal of the Boc protecting group to yield the final warhead-linker conjugate with a free amine.
-
Preparation of the Conjugate Solution:
-
Dissolve the purified MMAE-(C6-NH-Boc) conjugate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
-
Deprotection Reaction:
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Removal of TFA and Solvent:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM several times.
-
-
Purification:
Visualizations
References
Purifying N-Boc-1,6-diaminohexane: A Guide for Researchers
Application Notes and Protocols for the Purification of NH2-C6-NH-Boc Derivatives
For researchers and professionals in drug development and chemical synthesis, the purity of building blocks such as N-Boc-1,6-diaminohexane (also referred to as this compound) is paramount for the successful synthesis of complex molecules. This mono-Boc-protected diamine is a valuable linker used in various applications, including the development of Proteolysis Targeting Chimeras (PROTACs). This document provides detailed protocols for common purification techniques for N-Boc-1,6-diaminohexane, including liquid-liquid extraction, column chromatography, and recrystallization, complete with quantitative data and procedural workflows.
Introduction to Purification Challenges
The synthesis of mono-Boc-protected 1,6-diaminohexane often results in a mixture of the desired product, unreacted 1,6-diaminohexane, and the di-Boc-protected byproduct. The similar polarities of these compounds can present a challenge for purification. The selection of an appropriate purification strategy is therefore critical to obtaining the final product with high purity.
Purification Strategies: A Comparative Overview
Several techniques can be employed to purify N-Boc-1,6-diaminohexane. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
| Purification Technique | Typical Recovery/Yield (%) | Typical Purity (%) | Analytical Method for Purity Assessment |
| Liquid-Liquid Extraction | 80 - 95 | >90 | TLC, NMR |
| Column Chromatography | 60 - 85 | >98 | TLC, HPLC, NMR |
| Recrystallization | 50 - 70 | >99 | Melting Point, HPLC, NMR |
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This method is effective for removing the di-Boc-protected byproduct and other neutral organic impurities.
Materials and Reagents:
-
Crude N-Boc-1,6-diaminohexane mixture
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
1 N Hydrochloric Acid (HCl)
-
2 N Sodium Hydroxide (NaOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash sequentially with 1 N HCl (3 x 50 mL for a 100 mL organic layer). This step protonates the desired mono-Boc product and any unreacted diamine, moving them to the aqueous layer, while the di-Boc byproduct remains in the organic phase.
-
Separation of Di-Boc Impurity: The organic layer containing the di-Boc protected diamine can be discarded.
-
Basification: Make the combined aqueous phase basic to a pH of 10 with 2 N NaOH.[1]
-
Extraction of Product: Extract the basified aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL), water (2 x 50 mL), and brine (50 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the purified N-Boc-1,6-diaminohexane.[1]
Caption: Workflow for the purification of this compound via liquid-liquid extraction.
Protocol 2: Purification by Column Chromatography
For higher purity, column chromatography is a highly effective method.
Materials and Reagents:
-
Crude or partially purified N-Boc-1,6-diaminohexane
-
Silica (B1680970) gel (230-400 mesh)
-
Solvent system: A gradient of ethyl acetate in petroleum ether or hexane (B92381) is commonly used. A typical starting point is 5:1 petrol ether/EtOAc.[2]
-
Thin Layer Chromatography (TLC) plates, developing chamber, and visualization agent (e.g., potassium permanganate (B83412) stain)
-
Glass column for chromatography
-
Fraction collection tubes
-
Rotary evaporator
Experimental Protocol:
-
Column Packing: Prepare a silica gel slurry in the initial, non-polar eluent (e.g., 100% hexane or petrol ether) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent to remove non-polar impurities. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The di-Boc byproduct will elute first, followed by the desired mono-Boc product. Unreacted diamine will remain on the column.
-
Fraction Collection and Monitoring: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the pure fractions as determined by TLC and concentrate them under reduced pressure to yield the purified N-Boc-1,6-diaminohexane.
Caption: Workflow for the purification of this compound by column chromatography.
Protocol 3: Purification by Recrystallization
If the product obtained after extraction or chromatography is an oil that can solidify or a solid, recrystallization can be employed to achieve high purity.
Materials and Reagents:
-
Purified N-Boc-1,6-diaminohexane
-
A suitable solvent system (e.g., ethanol/n-hexane or a weak polar solvent).[3][4]
-
Beaker or flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Experimental Protocol:
-
Dissolution: Dissolve the N-Boc-1,6-diaminohexane in a minimal amount of a hot, weakly polar solvent in which the compound is soluble at high temperatures but less soluble at room temperature.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal formation, the flask can be placed in an ice bath.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to obtain the pure, crystalline N-Boc-1,6-diaminohexane.[4]
Caption: Workflow for the purification of this compound by recrystallization.
Concluding Remarks
The successful purification of N-Boc-1,6-diaminohexane is a critical step in many synthetic routes. The choice of purification method will be dictated by the specific impurities present and the required final purity. For initial cleanup and removal of the di-Boc byproduct, liquid-liquid extraction is a robust method. For achieving high purity, column chromatography is the technique of choice. Finally, for obtaining a crystalline, highly pure product, recrystallization is an excellent final step. Careful execution of these protocols will ensure a high-quality starting material for subsequent synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of a PROTAC Library Using NH2-C6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to a POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical determinant of PROTAC efficacy, as its length, rigidity, and chemical composition directly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3]
The NH2-C6-NH-Boc (tert-butyl (6-aminohexyl)carbamate) is a versatile and widely used building block for the synthesis of PROTAC libraries.[4][5] Its bifunctional nature, featuring a Boc-protected primary amine and a free primary amine, allows for a controlled, sequential conjugation to the POI and E3 ligase ligands. The six-carbon alkyl chain provides a flexible and effective linker length for inducing protein degradation for a variety of targets.[6] This document provides detailed protocols and workflows for the incorporation of this compound into a PROTAC library, focusing on a modular approach applicable to various warheads and E3 ligase ligands.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the target protein by the E3 ligase. This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Application Example: Mcl-1 Degrading PROTACs
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a critical pro-survival factor in several cancers.[7] PROTACs designed to target Mcl-1 for degradation have been successfully developed, often utilizing a warhead that binds to Mcl-1 and a ligand for the Cereblon (CRBN) E3 ligase.[3][8] The C6 alkyl linker has been employed in the synthesis of Mcl-1 targeting PROTACs.[4][5]
Experimental Protocols
The synthesis of a PROTAC library using this compound is typically performed in a sequential, two-stage process. First, the linker is conjugated to either the warhead or the E3 ligase ligand. Following deprotection of the Boc group, the second ligand is coupled to complete the PROTAC molecule. The following protocols outline a general strategy where the linker is first attached to an E3 ligase ligand possessing a carboxylic acid handle (e.g., a pomalidomide (B1683931) derivative).
General Synthetic Workflow
Protocol 1: Amide Coupling of Linker to E3 Ligase Ligand
This protocol describes the coupling of the free amine of this compound to a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
E3 Ligase Ligand with a terminal carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc), Water, Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DMF.
-
Add the linker solution to the activated E3 ligase ligand mixture.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the E3-Linker-NH-Boc intermediate.
Protocol 2: Boc Deprotection of the Intermediate
This protocol involves the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal the free amine for the next coupling step.[4]
Materials:
-
E3-Linker-NH-Boc intermediate (from Protocol 1) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the E3-Linker-NH-Boc intermediate (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution, typically to a final concentration of 20-50% (v/v) in DCM.[9]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes.
-
Monitor the deprotection by LC-MS. The reaction is complete when the starting material is no longer detectable.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine salt (E3-Linker-NH2 · TFA) is often sufficiently pure to be used directly in the next step without further purification.
Protocol 3: Amide Coupling of Warhead to Deprotected Intermediate
This procedure completes the PROTAC synthesis by coupling the deprotected intermediate with the POI ligand (warhead).
Materials:
-
E3-Linker-NH2 · TFA (from Protocol 2) (1.0 eq)
-
Warhead with a terminal carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0 eq, additional base is needed to neutralize the TFA salt)
-
Anhydrous DMF
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
Follow the procedure outlined in Protocol 1, using the crude E3-Linker-NH2 · TFA (1.0 eq) as the amine component and the warhead-COOH (1.1 eq) as the carboxylic acid component. Note the increased amount of DIPEA required.
-
After pre-activating the Warhead-COOH with HATU and DIPEA, add the E3-Linker-NH2 · TFA dissolved in DMF.
-
Stir the reaction at room temperature for 2-16 hours and monitor by LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%).
-
Characterize the final product by LC-MS, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The following tables provide representative data for the synthesis and biological evaluation of a hypothetical PROTAC library targeting Mcl-1 and utilizing a CRBN E3 ligase ligand, connected via the C6 linker.
Table 1: Synthesis and Characterization of Mcl-1 PROTAC Library
| PROTAC ID | Warhead (POI Ligand) | E3 Ligase Ligand | Final Yield (%) | Purity (HPLC, %) | [M+H]⁺ Calculated | [M+H]⁺ Observed |
| MCL1-C6-CRBN-1 | Mcl-1 Inhibitor A | Pomalidomide | 35 | >98 | 850.41 | 850.43 |
| MCL1-C6-CRBN-2 | Mcl-1 Inhibitor B | Pomalidomide | 41 | >99 | 876.39 | 876.40 |
| MCL1-C6-CRBN-3 | Mcl-1 Inhibitor C | Pomalidomide | 32 | >97 | 892.45 | 892.47 |
| MCL1-C6-VHL-1 | Mcl-1 Inhibitor A | VH032 | 28 | >95 | 912.52 | 912.55 |
Note: Yields and analytical data are illustrative and will vary based on the specific warheads and reaction conditions.
Table 2: Biological Activity of Mcl-1 PROTAC Library
| PROTAC ID | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| MCL1-C6-CRBN-1 | OPM-2 (Multiple Myeloma) | 78 | >90 |
| MCL1-C6-CRBN-2 | OPM-2 (Multiple Myeloma) | 55 | >95 |
| MCL1-C6-CRBN-3 | OPM-2 (Multiple Myeloma) | 120 | 85 |
| MCL1-C6-VHL-1 | OPM-2 (Multiple Myeloma) | 250 | 75 |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are representative and highly dependent on the assay system, cell line, and treatment duration.[6]
Conclusion
The this compound linker is a valuable tool for the modular synthesis of PROTAC libraries. The straightforward, two-stage synthetic approach involving sequential amide couplings and a Boc deprotection step is robust and amenable to parallel synthesis efforts. The flexibility of the C6 alkyl chain often proves effective in enabling the formation of a productive ternary complex for a diverse range of targets. The detailed protocols and representative data presented herein serve as a comprehensive guide for researchers to facilitate the design, synthesis, and evaluation of novel PROTAC-based therapeutics. Careful purification and thorough characterization are critical to ensure the quality and reliability of the synthesized PROTACs for biological evaluation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of NH2-C6-NH-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of tert-butyl (6-aminohexyl)carbamate (NH2-C6-NH-Boc), a bifunctional linker commonly utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex molecules in drug development.[1][2] Accurate characterization is critical to ensure the structural integrity and purity of the final conjugates.
Overview of Analytical Techniques
A multi-pronged analytical approach is essential for the unambiguous characterization of this compound. This typically involves a combination of spectroscopic and chromatographic techniques to confirm the molecular structure, assess purity, and identify any potential impurities. The primary methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize the expected quantitative data for the characterization of this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~4.60 | br s | 1H | -NH- (Carbamate) |
| ~3.03 | q | 4H | -CH₂-NH-Boc and -CH₂-NH₂ |
| ~2.62 | t | 2H | -CH₂-NH₂ |
| ~2.47 | br s | 2H | -NH₂ (Amine) |
| ~1.37 | br s | 4H | -CH₂-CH₂-NH- and -CH₂-CH₂-NH₂ |
| ~1.36 | s | 9H | -C(CH₃)₃ (Boc group) |
| ~1.26 | m | 4H | -CH₂-CH₂-CH₂- |
Note: Chemical shifts are typically reported in ppm relative to a standard reference (e.g., TMS). The 'br s' denotes a broad singlet, 'q' a quartet, 't' a triplet, and 'm' a multiplet. These values are based on spectra recorded in CDCl₃ and may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 156.0 | C=O (Carbamate) |
| 79.0 | -C(CH₃)₃ (Boc group) |
| 41.7 | -CH₂-NH₂ |
| 40.5 | -CH₂-NH-Boc |
| 32.9 | -CH₂- |
| 30.0 | -CH₂- |
| 28.5 | -C(CH₃)₃ (Boc group) |
| 26.6 | -CH₂- |
| 26.5 | -CH₂- |
Note: These are typical chemical shifts observed for this compound in CDCl₃.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₂₄N₂O₂ |
| Molecular Weight | 216.32 g/mol [1] |
| Monoisotopic Mass | 216.1838 Da[3] |
| Expected [M+H]⁺ | 217.1914 |
| Major Fragmentation Ions (m/z) | 159, 143, 131, 98, 86, 57 |
Table 4: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3350 | N-H stretch (amine and carbamate) |
| ~2930 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1170 | C-O stretch (carbamate) |
Note: These are approximate values and can vary based on the sample preparation method.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it through an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the protonated molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to further confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Protocol:
-
Sample Preparation:
-
Neat: Place a small drop of the liquid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound sample.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A typical gradient would be from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks.
-
Visualizations
The following diagrams illustrate the experimental workflows for the characterization of this compound.
Caption: Overall workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for NMR spectroscopic analysis.
Caption: Experimental workflow for HPLC analysis.
References
Troubleshooting & Optimization
Technical Support Center: NH2-C6-NH-Boc Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the mono-Boc protection of 1,6-hexanediamine (B7767898) (NH2-C6-NH2) to synthesize N-Boc-1,6-hexanediamine (NH2-C6-NH-Boc).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of mono-Boc-protected 1,6-hexanediamine?
The main challenge is the potential for the di-Boc-protected byproduct to form. Since 1,6-hexanediamine has two primary amine groups with similar reactivity, the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) reagent can react with both, leading to a mixture of mono-protected, di-protected, and unreacted diamine.[1][2] This reduces the yield of the desired mono-protected product and complicates purification.
Q2: How can I improve the selectivity for the desired mono-Boc product?
Several strategies can be employed to enhance selectivity for mono-protection:
-
Control Stoichiometry: Using a large excess of the diamine relative to the (Boc)₂O can statistically favor mono-protection.[1] Conversely, some methods achieve good selectivity with a 1:1 molar ratio of diamine to (Boc)₂O, particularly when one amine is temporarily deactivated.[1]
-
Diamine Monohydrochloride Salt Method: One of the most effective methods is to convert the diamine to its monohydrochloride salt in situ. This is achieved by adding one equivalent of an acid like hydrochloric acid (HCl), which protonates one of the amine groups, rendering it less nucleophilic and effectively protecting it from reacting with (Boc)₂O.[3] The HCl can be introduced as a gas or generated in situ from reagents like trimethylsilyl (B98337) chloride (Me₃SiCl).
Q3: What are the recommended analytical techniques for monitoring the reaction progress?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of products. The mono-Boc product will be less polar than the starting diamine and more polar than the di-Boc byproduct. A suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes, can be used for separation.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for monitoring the reaction as it can separate the components of the reaction mixture and provide mass confirmation of the starting material, mono-Boc product, and di-Boc byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product after purification.
Troubleshooting Guides
Issue 1: Low yield of the desired mono-Boc-protected product.
Possible Cause A: Formation of di-Boc-protected diamine. This is often the primary reason for low yields of the mono-protected product.
-
Solution 1: Adjust Stoichiometry. In some protocols, using a significant excess of 1,6-hexanediamine (e.g., 5 equivalents) to (Boc)₂O (1 equivalent) can improve the statistical probability of mono-protection.[5]
-
Solution 2: Employ the HCl Salt Method. Forming the monohydrochloride salt of the diamine before adding (Boc)₂O is a highly effective way to prevent di-protection.[3] This can be done by using HCl gas or by in-situ generation from trimethylsilyl chloride (Me₃SiCl).
Possible Cause B: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution 1: Increase Reaction Time. Monitor the reaction by TLC or LC-MS until the starting diamine is consumed. Some protocols suggest an overnight reaction.[5]
-
Solution 2: Optimize Reaction Temperature. Most protocols are run at room temperature. However, for less reactive systems, gentle heating might be necessary. This should be done with caution as it could also increase the rate of di-protection.
-
Solution 3: Consider a Catalyst. For some substrates, a catalyst like iodine may be beneficial.[6]
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in mono-Boc synthesis.
Issue 2: Difficulty in purifying the mono-Boc-protected diamine.
Possible Cause A: Similar Polarity of Products. The mono-Boc-protected product, di-Boc-protected product, and unreacted diamine can sometimes have similar polarities, making chromatographic separation challenging.[1]
-
Solution 1: Acid-Base Extraction. The unreacted diamine and the mono-Boc product have a free basic amine group, while the di-Boc product does not. An acidic wash can be used to pull the mono-Boc product and unreacted diamine into the aqueous phase, leaving the di-Boc product in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can then isolate the mono-Boc product and unreacted diamine. The unreacted diamine is more polar and can often be separated from the mono-Boc product by a subsequent aqueous wash or chromatography.
-
Solution 2: Column Chromatography. Column chromatography on silica (B1680970) gel is a viable option for purification. A gradient of a more polar solvent (e.g., methanol (B129727) or ethyl acetate) in a less polar solvent (e.g., dichloromethane (B109758) or hexanes) can effectively separate the components. It's important to avoid highly acidic conditions which could cleave the Boc group.[1]
Possible Cause B: Product is an oil and difficult to handle.
-
Solution: Salt Formation. If the purified mono-Boc-protected diamine is an oil, it can sometimes be converted to a solid salt (e.g., hydrochloride) for easier handling and storage.
Data Presentation
Table 1: Comparison of Yields for Mono-Boc Protection of 1,6-Hexanediamine
| Method | Reagent Stoichiometry (Diamine:(Boc)₂O) | Solvent | Yield (%) | Reference |
| Excess Diamine | 5:1 | Dichloromethane | 73 | [5] |
| HCl Salt Method (from HCl gas) | 1:1 | Methanol/Water | 65 | [3] |
| In-situ HCl Generation (from Me₃SiCl) | 1:1 | Methanol/Water | 68 | [1] |
Experimental Protocols
Protocol 1: Mono-Boc Protection using Excess Diamine
This protocol is adapted from a patented method.[5]
-
Dissolve Reactants: Dissolve 1,6-hexanediamine (58.0 g, 0.5 mol) and triethylamine (B128534) (14.4 g, 0.1 mol) in 300 mL of dichloromethane (DCM).
-
Add (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (21.8 g, 0.1 mol) in 100 mL of DCM to the diamine solution with stirring. The solution may become turbid.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Filter the reaction mixture. Extract the filtrate with water three times.
-
Isolation: Dry the organic layer and concentrate under reduced pressure to obtain the product. This method has a reported yield of 73.0%.[5]
Protocol 2: Mono-Boc Protection using in-situ Generated HCl
This protocol is adapted from Servín et al., 2017.
-
Dissolve Diamine: In a flask under an inert atmosphere, dissolve 1,6-hexanediamine (1 equivalent) in anhydrous methanol at 0 °C.
-
In-situ HCl Generation: Add chlorotrimethylsilane (B32843) (Me₃SiCl) (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.
-
Equilibration: Allow the mixture to warm to room temperature.
-
Boc Protection: Add a small amount of water (e.g., 1 mL for a reaction with ~1g of diamine), followed by a solution of (Boc)₂O (1 equivalent) in methanol. Stir the mixture at room temperature for 1 hour.
-
Workup:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product into dichloromethane (3 times).
-
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the pure mono-protected diamine. The reported yield for 1,6-hexanediamine using this method is 68%.[1]
Mandatory Visualization
Reaction Pathway for Mono-Boc Protection of 1,6-Hexanediamine
Caption: Reaction scheme showing the desired mono-protection and the potential side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NH2-C6-NH-Boc Coupling
Welcome to the technical support center for the synthesis of tert-butyl (6-aminohexyl)carbamate (NH2-C6-NH-Boc). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of the selective mono-Boc protection of 1,6-hexanediamine (B7767898).
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and purification of mono-Boc-protected 1,6-hexanediamine in a question-and-answer format.
Question 1: My reaction yield is low. What is the primary cause?
Low yield in this reaction is most often due to a lack of selectivity, leading to the formation of the di-Boc-protected byproduct, or an incomplete reaction.
-
Possible Cause A: Over-reaction and Formation of Di-Boc Byproduct The primary challenge in this synthesis is often the formation of the di-protected byproduct, as the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) reagent can react with both amino groups of 1,6-hexanediamine.[1]
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of (Boc)₂O to the diamine. Using a slight excess of the diamine can favor mono-protection.[1] However, more selective methods can achieve high yields with a 1:1 molar ratio.[1]
-
Slow Reagent Addition: A very slow, dropwise addition of the (Boc)₂O solution over an extended period can help prevent the formation of the di-Boc product.[1]
-
Monoprotonation of the Diamine: This is a highly effective and common strategy. The addition of one equivalent of an acid, such as hydrochloric acid (HCl), forms the mono-hydrochloride salt of the diamine.[1][2] This leaves only one amino group free and nucleophilic, while the other is protonated and unreactive towards (Boc)₂O.[1]
-
In-situ HCl Generation: Instead of using corrosive HCl gas, HCl can be generated in situ from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol (B129727).[1] This method is simple, efficient, and scalable.[3]
-
Flow Chemistry: For precise control over reaction temperature and stoichiometry, microreactor technology can significantly improve the yield of the mono-protected product.[1][4]
-
-
Possible Cause B: Incomplete Reaction If analysis of the crude product shows a significant amount of unreacted 1,6-hexanediamine, the reaction may not have gone to completion.
Solutions:
-
Check Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature as specified in the chosen protocol. Many procedures require stirring for at least one hour, or even overnight.[1]
-
Use a Catalyst: For certain substrates, a catalyst like iodine (I₂) may be beneficial in promoting the reaction.[1][4]
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the (Boc)₂O reagent, reducing its effectiveness. Always use anhydrous solvents and properly dried glassware.[5][6]
-
Question 2: I'm having difficulty purifying the final product. How can I effectively isolate the mono-Boc-protected diamine?
Purification can be challenging because the desired mono-Boc product, the di-Boc byproduct, and the unreacted diamine can have similar polarities.[1]
-
Possible Cause A: Co-elution or Poor Separation The physical properties of the starting material, product, and byproduct can make standard chromatographic separation difficult.
Solutions:
-
Acid-Base Extraction: This is a crucial and highly effective purification step. By acidifying the reaction mixture (e.g., with HCl), the unreacted diamine and the mono-Boc product (which still has a free basic amine) become protonated and move to the aqueous layer. The neutral di-Boc byproduct, lacking a basic site, remains in the organic layer and can be washed away.[1] Subsequently, basifying the aqueous layer (e.g., with NaOH to pH >12) deprotonates the desired mono-protected product and the unreacted diamine, allowing them to be extracted into a fresh organic solvent.[1]
-
Column Chromatography: While the Boc group is acid-labile, column chromatography on silica (B1680970) gel is a viable option for purification.[1][7] It is important to use a suitable solvent system (e.g., a gradient of methanol in dichloromethane) and avoid highly acidic conditions. Basic alumina (B75360) can also be used as the stationary phase to mitigate the risk of deprotection.[1]
-
-
Possible Cause B: Product is an Oil and Difficult to Handle The purified mono-Boc-protected diamine is often an oil, which can be challenging to handle and accurately weigh.[1]
Solution:
-
Salt Formation: The purified oil can be converted to a solid salt, such as a hydrochloride or tartrate salt, for easier handling, storage, and portioning.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve selective mono-Boc protection of 1,6-hexanediamine? A1: The most robust and widely cited method is the monoprotonation of the diamine with one equivalent of acid before the addition of (Boc)₂O.[2][8] Generating the acid in situ using chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol is a particularly simple, safe, and effective "one-pot" procedure.
Q2: Is the Boc protecting group stable during silica gel column chromatography? A2: Yes, the Boc group is generally stable under the conditions of standard silica gel chromatography.[1] However, it is sensitive to strong acids, so prolonged exposure to silica (which can be slightly acidic) or the use of acidic solvent systems should be avoided.[1] If sensitivity is a concern, the silica can be neutralized with a base like triethylamine (B128534) before use, or basic alumina can be used as the stationary phase.
Q3: Can I use a different reagent instead of di-tert-butyl dicarbonate ((Boc)₂O)? A3: Yes, other reagents can be used. For instance, alkyl phenyl carbonates have been successfully employed for the selective mono-carbamate protection of aliphatic diamines, often with a 1:1 stoichiometric ratio of reagents.[1][9]
Q4: My NMR spectrum of the purified product looks messy. What could be the issue? A4: A complex NMR spectrum could indicate the presence of impurities. However, if the product is pure, be aware that carbamates can sometimes exhibit broadened or duplicated NMR signals due to restricted rotation around the N-C(O) amide bond. Running the NMR at a higher temperature can sometimes resolve these rotamers into sharper, single peaks.
Q5: How can I monitor the reaction's progress? A5: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Stain the TLC plate with a ninhydrin (B49086) solution. The starting diamine (two primary amines) will produce a strong color. The desired mono-Boc product (one primary amine) will also be ninhydrin-positive but may have a different color or intensity. The di-Boc byproduct (no primary amines) will be ninhydrin-negative. The reaction is complete when the starting diamine spot is consumed.
Data Presentation
The following table summarizes reported yields for the mono-Boc protection of various linear diamines using the in situ HCl generation method, which is directly applicable to 1,6-hexanediamine.
| Starting Diamine | Product Name | Yield (%) | Reference |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 68 | [1] |
| 1,7-Diaminoheptane | tert-Butyl (7-aminoheptyl)carbamate | 63 | [1] |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 60 | [1] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 1,6-Hexanediamine using in situ HCl Generation
This protocol is adapted from the robust and scalable method reported by Servín et al.
Materials:
-
1,6-Hexanediamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,6-hexanediamine (1.0 equiv) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.
-
In situ HCl Generation: Add freshly distilled chlorotrimethylsilane (Me₃SiCl, 1.0 equiv) dropwise to the cooled, stirring solution. A white precipitate of the diamine monohydrochloride may form.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Boc Protection: Add a small amount of water (e.g., ~1 mL per gram of diamine) followed by a solution of (Boc)₂O (1.0 equiv) in methanol. Stir the mixture at room temperature for at least 1 hour. Monitor reaction completion by TLC.
-
Workup - Di-Boc Removal: Concentrate the reaction mixture under reduced pressure. Add water to dissolve the residue and wash the aqueous layer with diethyl ether (2x) to remove the non-polar di-Boc byproduct.
-
Workup - Product Isolation: Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl (6-aminohexyl)carbamate. The product can be further purified by column chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 8. redalyc.org [redalyc.org]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Optimizing PROTAC Activity with a C6 Alkyl Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when optimizing the activity of a Proteolysis-Targeting Chimera (PROTAC) featuring a C6 alkyl chain linker.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the C6 alkyl linker in my PROTAC's activity?
A1: The C6 alkyl linker is a crucial component of your PROTAC, connecting the ligand that binds to your protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3][4][5] Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[5][6][7][8] The length and flexibility of the C6 alkyl chain are critical for achieving the correct orientation and proximity between the POI and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation of the target protein.[2][3][4]
Q2: I'm not observing any degradation of my target protein with my C6 linker PROTAC, even though my ligands have high affinity for the target and the E3 ligase. What are the potential linker-related issues?
A2: This is a common challenge that often points to problems with the formation of a stable and productive ternary complex.[6][7] Here are some potential issues related to the C6 alkyl linker:
-
Incorrect Linker Length: While you are using a C6 chain, it might be too short for your specific target and E3 ligase pair, leading to steric hindrance that prevents the ternary complex from forming.[4][6][][10] Conversely, for some protein pairs, a C6 linker could be too long, resulting in an unstable complex where the ubiquitination machinery cannot efficiently reach the target protein's lysine (B10760008) residues.[4][6][][10]
-
Unfavorable Ternary Complex Conformation: The C6 linker might be orienting the target protein in a way that the lysine residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[6]
-
Poor Physicochemical Properties: The hydrophobic nature of the C6 alkyl chain can sometimes contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[6][][]
Q3: I'm observing a "hook effect" with my C6 linker PROTAC, where degradation efficiency decreases at higher concentrations. How can I address this?
A3: The "hook effect" is a known phenomenon where high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[6][12] To mitigate this with your C6 linker PROTAC:
-
Optimize PROTAC Concentration: Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to confirm the bell-shaped curve characteristic of the hook effect.[12]
-
Enhance Ternary Complex Cooperativity: While the C6 linker is relatively simple, modifications to the attachment points on your ligands can sometimes improve the stability of the ternary complex over the binary ones.[12]
Q4: Should I consider alternatives to a simple C6 alkyl chain if my PROTAC is not active?
A4: Yes. While alkyl chains are a common starting point due to their synthetic accessibility, if a C6 linker is not effective, it is highly recommended to synthesize a library of PROTACs with different linker compositions and lengths.[1][][13] Consider the following:
-
Varying Alkyl Chain Length: Synthesize PROTACs with shorter (C3, C4, C5) and longer (C7, C8, etc.) alkyl chains to empirically determine the optimal length.[13][14]
-
Introducing Rigidity: Incorporating rigid moieties like piperazine (B1678402) or piperidine (B6355638) rings can restrict the conformational flexibility of the linker, which can sometimes lead to a more stable and productive ternary complex.[8][][15]
-
Increasing Hydrophilicity: If poor solubility or permeability is suspected, incorporating polyethylene (B3416737) glycol (PEG) units into the linker can improve these properties.[8][][13]
Troubleshooting Guides
Issue 1: No Target Degradation Observed with C6 Linker PROTAC
This troubleshooting guide will walk you through a systematic approach to diagnose why your PROTAC with a C6 alkyl linker is not inducing target protein degradation.
Caption: Troubleshooting workflow for a C6 linker PROTAC with no degradation activity.
Data Presentation: Impact of Alkyl Linker Length on PROTAC Activity
The following table summarizes hypothetical data from a study comparing the efficacy of a series of PROTACs with varying alkyl chain lengths. This illustrates the importance of optimizing the linker length.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-C3 | C3 Alkyl Chain | >1000 | <10 |
| PROTAC-C4 | C4 Alkyl Chain | 500 | 35 |
| PROTAC-C5 | C5 Alkyl Chain | 150 | 75 |
| PROTAC-C6 | C6 Alkyl Chain | 50 | 92 |
| PROTAC-C7 | C7 Alkyl Chain | 200 | 60 |
| PROTAC-C8 | C8 Alkyl Chain | 800 | 25 |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[7][13][16][17][18][19][20]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[16][21]
-
Allow cells to adhere overnight.
-
The following day, treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).[13][21]
-
Include a vehicle control (e.g., DMSO at ≤ 0.1% v/v).[13][21]
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[16][21]
-
Wash the membrane three times with TBST.[21]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[7][19]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Quantify band intensities using densitometry software.[7][19]
-
Normalize the target protein signal to the loading control.
-
Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from a dose-response curve.[8][16][22]
-
Caption: A streamlined workflow for Western Blot analysis of PROTAC-mediated degradation.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the observed protein degradation is due to the PROTAC-mediated ubiquitination of the target protein.[18][23][24][25]
Methodology:
-
Cell Treatment:
-
Plate cells in 100 mm dishes and grow to 70-80% confluency.
-
Treat cells with the optimal degradation concentration of your C6 linker PROTAC (determined by Western Blot) and a vehicle control for a shorter time course (e.g., 1-4 hours).
-
Include a positive control with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody specific to your target protein overnight at 4°C to immunoprecipitate the target.
-
-
Western Blot for Ubiquitin:
-
Wash the immunoprecipitated beads extensively.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
-
Caption: Workflow for detecting PROTAC-induced target protein ubiquitination.
Protocol 3: Cell Viability Assay
This assay determines the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell growth.[22][26]
Methodology (using CellTiter-Glo® as an example):
-
Cell Seeding:
-
Compound Treatment:
-
Add 10 µL of serially diluted PROTACs to the wells.
-
Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.[22]
-
-
Luminescent Signal Generation:
-
Measurement and Analysis:
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. explorationpub.com [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. lifesensors.com [lifesensors.com]
- 24. lifesensors.com [lifesensors.com]
- 25. Ubiquitination Assay - Profacgen [profacgen.com]
- 26. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
overcoming poor solubility of NH2-C6-NH-Boc conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of NH2-C6-NH-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound conjugate have poor solubility?
A1: The solubility of this compound (mono-Boc-protected 1,6-hexanediamine) is influenced by the interplay between the hydrophobic tert-butyloxycarbonyl (Boc) group and the aliphatic hexane (B92381) chain, contrasted with the polar primary amine. This amphiphilic nature can lead to poor solubility in both purely nonpolar and polar protic solvents. Intermolecular hydrogen bonding between the amine and the carbonyl of the Boc group can also contribute to aggregation and reduced solubility.
Q2: Which solvents are recommended for dissolving this compound conjugates?
A2: Polar aprotic solvents are generally the most effective for dissolving Boc-protected amines.[1] Recommended solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[2] Chlorinated solvents such as Dichloromethane (DCM) and chloroform (B151607) can also be effective.[1] For subsequent reactions in aqueous media, preparing a concentrated stock solution in an organic co-solvent like DMSO is a common strategy.[3][4]
Q3: My conjugate is still not dissolving, even in the recommended solvents. What should I do?
A3: If you are experiencing difficulty dissolving your conjugate, several factors could be at play:
-
Kinetics of Dissolution: The dissolution process may be slow at room temperature.[1]
-
Compound Purity: Impurities from the synthesis can significantly impact solubility.
-
Solvent Quality: The presence of water or other impurities in your solvent can hinder dissolution. Using anhydrous solvents is recommended, especially for moisture-sensitive applications.[1]
To aid dissolution, you can try gentle heating or sonication. However, always monitor for any signs of compound degradation.
Q4: Can I modify the structure of my conjugate to improve its solubility?
A4: Yes, chemical modification is a powerful strategy. One common approach is PEGylation, which involves attaching polyethylene (B3416737) glycol (PEG) chains to your molecule.[5][] The PEG spacer enhances hydrophilicity, which can improve solubility and pharmacokinetic properties.[7]
Q5: Are there any formulation strategies to improve the solubility of my existing conjugate for in vitro assays?
A5: Absolutely. If modifying the compound is not an option, you can use formulation strategies:
-
pH Adjustment: Adjusting the pH of the aqueous solution can increase the net charge of your molecule (by protonating the free amine), moving it away from its isoelectric point and potentially enhancing solubility.[5]
-
Use of Co-solvents: As mentioned, using a small percentage of an organic co-solvent like DMSO in your aqueous buffer can help maintain solubility.[4]
-
Excipients and Surfactants: Incorporating solubilizers or surfactants into your buffer can increase the apparent solubility of your compound.[4]
Troubleshooting Guide
Issue 1: Precipitation of this compound Conjugate in Organic Solvents
-
Possible Cause: Saturation limit reached, poor solvent quality, or low temperature.
-
Recommended Solution:
-
Verify the choice of solvent. (See Table 1 for general guidance).
-
Use fresh, high-purity, or anhydrous solvent.
-
Apply gentle heating (e.g., 30-40°C) while stirring.
-
Use sonication to break up solid aggregates.
-
If the compound is part of a larger construct (e.g., a PROTAC), the insolubility of the conjugated partner might be the root cause. Consider solubility-enhancing modifications to other parts of the molecule.[4]
-
Issue 2: Precipitation When Diluting a Concentrated Stock Solution into an Aqueous Buffer
-
Possible Cause: The percentage of the organic co-solvent in the final mixture is too low to maintain solubility. High salt concentrations in the buffer (e.g., PBS) can also cause a "salting out" effect.[3]
-
Recommended Solution:
-
Increase the percentage of the organic co-solvent in the final aqueous solution. Be mindful of the tolerance of your specific assay to the co-solvent.
-
Test different buffers, potentially with lower salt concentrations.
-
Consider adding a surfactant or cyclodextrin (B1172386) to the aqueous buffer to improve solubility.
-
Data Presentation
Table 1: Qualitative Solubility of this compound Conjugates in Common Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF, NMP | High | Generally the best choice for creating stock solutions.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good for synthesis and purification steps. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Solubility can be limited. Methanol has been used in mono-protection synthesis. |
| Ethers | Diethyl ether, THF | Low | Generally poor solubility.[1] |
| Nonpolar | Hexanes, Toluene | Very Low / Insoluble | Not recommended for dissolution. |
| Aqueous | Water, Buffers | Very Low / Insoluble | Requires formulation strategies like co-solvents or pH adjustment.[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh the desired amount of the this compound conjugate into a clean, dry vial.
-
Add a small volume of high-purity DMSO (or DMF) to the vial to achieve a high concentration (e.g., 50-100 mM).
-
Vortex or stir the mixture vigorously for 2-5 minutes at room temperature.[1]
-
If the solid is not fully dissolved, gently warm the vial to 30-40°C and continue to vortex/stir. Sonication in a water bath for 5-10 minutes can also be effective.
-
Once fully dissolved, store the stock solution appropriately, typically at -20°C, and protected from moisture.
Protocol 2: General Method for Selective Mono-Boc Protection of 1,6-Hexanediamine (B7767898)
This protocol is adapted from methods that use an acid to protonate one amine group, thereby favoring mono-protection.[8][9]
-
Dissolve 1,6-hexanediamine (1.0 eq) in a suitable solvent such as methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of an acid (e.g., HCl in a non-aqueous solvent, or trifluoroacetic acid) dropwise while stirring.[9] Stir the mixture for 30 minutes at 0°C to allow for the formation of the mono-protonated salt.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.0 eq) in the same solvent.
-
Slowly add the Boc₂O solution to the diamine salt solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
The crude product will be a mixture of the desired mono-Boc product, some di-Boc product, and unreacted starting material. Purify the residue using column chromatography to isolate the mono-Boc protected conjugate.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for solution prep and assay dilution.
References
Navigating Amine Protection: A Guide to Avoiding Di-Boc Formation
Technical Support Center
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) concerning the avoidance of di-Boc protection in chemical synthesis, a common challenge that can lead to reduced yields and complex purification steps.
Troubleshooting Guide: Circumventing Di-Boc Protection
The formation of an N,N-di-Boc-protected amine is a prevalent side reaction during the protection of primary amines with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This section provides strategies to either favor the desired mono-Boc product or to employ alternative, orthogonal protecting groups.
Issue 1: Significant Formation of Di-Boc Byproduct
When your reaction yields a substantial amount of the di-Boc protected amine, it is crucial to reassess and optimize your reaction conditions. The formation of the di-Boc product is a sequential process where the initially formed mono-Boc amine undergoes a second reaction with Boc anhydride (B1165640).[1]
Troubleshooting Steps:
-
Stoichiometry Control: The use of a large excess of Boc anhydride is a primary driver for di-Boc formation. To promote mono-protection, it is critical to use a controlled amount of Boc anhydride, typically between 1.0 and 1.2 equivalents relative to the primary amine.[2]
-
Base Selection: Strong bases can deprotonate the mono-Boc protected amine, thereby increasing its nucleophilicity and promoting the second Boc addition.[2] Consider switching to a weaker base like triethylamine (B128534) (TEA) or sodium bicarbonate (NaHCO₃). In some cases, the reaction can proceed efficiently without any base.[1]
-
Temperature Control: Di-Boc formation is often favored at higher temperatures. Conducting the reaction at a lower temperature, such as 0 °C, can enhance the selectivity for the mono-Boc product by slowing down the reaction rate.[1]
-
Slow Addition of Reagent: Instead of adding the Boc anhydride all at once, a slow, dropwise addition to the amine solution can help maintain a low concentration of the electrophile, thus favoring mono-protection.[1]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents like methanol (B129727) can sometimes favor mono-protection.[1]
Issue 2: Substrate Prone to Di-Boc Formation (e.g., sterically unhindered primary amines)
Primary amines with minimal steric hindrance around the nitrogen atom are more susceptible to the addition of a second Boc group.[1] For such challenging substrates, a modified protocol may be necessary.
Advanced Strategy: "One-Pot" Mono-hydrochlorination
For particularly problematic substrates, a "one-pot" mono-hydrochlorination followed by Boc protection can be a highly effective method. This technique transiently protects one of the amine's lone pairs as a salt, thereby favoring mono-protection.[2]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of di-Boc formation?
A1: Di-Boc formation occurs in two steps. First, the primary amine attacks the Boc anhydride to form the mono-Boc protected amine. If reaction conditions are not optimized (e.g., excess Boc anhydride, strong base), the N-H proton of the resulting mono-Boc carbamate (B1207046) can be abstracted. This deprotonation increases the nitrogen's nucleophilicity, leading to an attack on a second molecule of Boc anhydride to yield the di-Boc product.[2]
Q2: How can I selectively achieve mono-Boc protection of a diamine?
A2: A highly effective method for the selective mono-Boc protection of diamines involves the in-situ formation of a mono-hydrochloride salt. By adding one equivalent of an acid like HCl (generated, for example, from Me₃SiCl or SOCl₂), one of the amine groups is protonated and deactivated, allowing the other to react selectively with one equivalent of Boc anhydride.[3][4]
Q3: Are there alternatives to the Boc group to avoid di-protection issues altogether?
A3: Yes, employing an orthogonal protecting group strategy is an excellent way to circumvent issues with di-protection. Orthogonal protecting groups are removed under different conditions, allowing for selective deprotection. Common alternatives to Boc include the Fmoc (base-labile), Cbz (removed by hydrogenolysis), and Alloc (removed by palladium catalysis) groups.[1][5]
Orthogonal Protecting Group Strategies
When seeking to avoid di-Boc formation or when multiple amine functionalities require differential protection, the use of orthogonal protecting groups is a powerful strategy. Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[1] The Boc group, being acid-labile, is orthogonal to groups that are removed under basic conditions, hydrogenolysis, or metal-catalyzed cleavage.[1]
Decision Pathway for Amine Protection
The following diagram illustrates a decision-making process for selecting a suitable amine protecting group.
Caption: A decision tree to guide the selection of an appropriate amine protecting group.
Data Presentation: Comparison of Amine Protecting Groups
The following table summarizes the key characteristics of common amine protecting groups that are orthogonal to each other.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Orthogonality with Boc |
| tert-Butoxycarbonyl | Boc | Boc₂O, base | Acid (e.g., TFA, HCl) | >95% | >95% | - |
| 9-Fluorenyl- methoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine (B6355638) in DMF) | >95% | >95% | Excellent |
| Carboxybenzyl | Cbz or Z | Cbz-Cl, base | H₂, Pd/C | >90% | >95% | Excellent |
| Allyloxycarbonyl | Alloc | Alloc-Cl, base | Pd(PPh₃)₄, scavenger | >90% | >95% | Excellent |
Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection of a Primary Amine
This protocol is optimized to favor the formation of the mono-Boc product.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq) or Triethylamine (TEA) (1.5 eq)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Dissolve the primary amine in the chosen solvent to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add the mild base (NaHCO₃ or TEA).
-
Slowly add a solution of Boc₂O (1.05-1.1 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting amine is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[2]
Protocol 2: General Procedure for N-Fmoc Protection of an Amine
Materials:
-
Amine (1.0 eq)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) or N-(9-fluorenylmethoxy-carbonyloxy)succinimide (Fmoc-OSu) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Solvent (e.g., 1:1 Dioxane/Water)
Procedure:
-
Dissolve the amine in the dioxane/water solvent mixture.
-
Add sodium bicarbonate to the solution.
-
Add Fmoc-Cl or Fmoc-OSu and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.[3]
Fmoc Deprotection: The Fmoc group is typically removed using a 20% solution of piperidine in DMF at room temperature.[6]
Protocol 3: General Procedure for N-Cbz Protection of an Amine
Materials:
-
Amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.5 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Solvent (e.g., 2:1 THF/Water)
Procedure:
-
Dissolve the amine in the THF/water mixture.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary.[2]
Cbz Deprotection: The Cbz group is commonly removed by catalytic hydrogenolysis using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent like methanol.[2]
Protocol 4: General Procedure for On-Resin Alloc Deprotection
This protocol is for the removal of the Alloc group from a peptide synthesized on a solid support.
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 eq relative to resin loading)
-
Phenylsilane (B129415) (PhSiH₃) (20 eq) as a scavenger
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM.
-
Drain the solvent.
-
In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ in DCM.
-
Add phenylsilane to the palladium solution.
-
Add the deprotection solution to the resin and gently agitate under an inert atmosphere for 20-40 minutes.
-
Drain the reaction mixture.
-
Repeat the deprotection step one more time.
-
Wash the resin extensively with DCM, followed by DMF, and finally DCM to remove all traces of the catalyst and scavenger.
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.[7]
References
Technical Support Center: Alkyl Chain PROTAC Linker Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with alkyl chain PROTAC® linkers.
Troubleshooting Guides
Issue 1: PROTAC® Shows Low Metabolic Stability in Liver Microsome Assays
Q: My PROTAC® with an alkyl linker is rapidly metabolized in my human liver microsome (HLM) stability assay. What are the likely causes and how can I improve its stability?
A: Rapid metabolism of alkyl chain linkers is a common challenge, primarily due to their susceptibility to oxidation by cytochrome P450 (CYP) enzymes.[1][2] The linker is often the most metabolically vulnerable part of the PROTAC® molecule.[1][3]
Potential Causes:
-
Oxidative Metabolism: Alkyl chains, especially longer and more flexible ones, are prone to hydroxylation and other oxidative modifications by CYP enzymes.[1][4]
-
N-dealkylation and Amide Hydrolysis: If the linker is attached to a nitrogen or contains an amide bond, these sites are also susceptible to metabolic cleavage.[1][3]
-
Linker Length: Longer, flexible alkyl chains can be more susceptible to metabolism as they can more easily fit into the active sites of metabolic enzymes. Conversely, very short linkers may have more steric hindrance, preventing them from entering the catalytic site.[]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low metabolic stability.
Suggested Solutions & Modifications:
-
Introduce Rigidity: Replace a portion of the flexible alkyl chain with more metabolically stable, rigid structures like piperazine, piperidine, or cycloalkane moieties.[6] These structures can shield the molecule from enzymatic degradation.[7]
-
Incorporate Steric Hindrance: Adding methyl groups to the linker can create steric hindrance that blocks access by metabolic enzymes. This "linker methylation" can be a minimalist approach to improving stability.[]
-
Optimize Linker Length: Systematically synthesize and test analogues with shorter alkyl linkers. Studies have shown that reducing an alkyl chain from 8 to 4 methylene (B1212753) units can dramatically increase the metabolic half-life.[]
-
Change Attachment Points: The site where the linker connects to the warhead or E3 ligase ligand can influence metabolic stability.[][8] Exploring alternative attachment points can shield metabolically liable spots.
Issue 2: Poor Cell Permeability Despite High Lipophilicity of the Alkyl Linker
Q: My PROTAC® has a lipophilic alkyl linker, but it shows poor permeability in my Caco-2 assay. Why is this happening and what can I do?
A: While alkyl linkers increase hydrophobicity, high lipophilicity does not always guarantee good cell permeability for PROTACs®.[6] These large "beyond Rule of Five" molecules often face permeability challenges due to their high molecular weight, large polar surface area (PSA), and potential for forming intramolecular hydrogen bonds (IMHBs) that can mask polar groups.[9]
Potential Causes:
-
High PSA: Despite a lipophilic linker, the overall molecule's PSA from the warhead and E3 ligase ligand might be too high, hindering passive diffusion.
-
Unfavorable Conformation: A linear, extended conformation of the PROTAC® exposes a larger PSA. More compact, folded conformations are generally more permeable.[10][11]
-
Active Efflux: The PROTAC® may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell. This is indicated by a high efflux ratio (>2) in a bidirectional Caco-2 assay.[12]
-
Low Solubility: High lipophilicity from a long alkyl chain can lead to poor aqueous solubility, which in turn limits permeability.[7][]
Troubleshooting & Optimization Strategies:
-
Promote Favorable Conformations: Modify the linker to encourage the formation of intramolecular hydrogen bonds, which can "hide" the polar surface area and promote a more compact, membrane-friendly shape.[10][11] Switching from a purely alkyl linker to a hybrid linker containing some PEG units can sometimes improve folding.[9]
-
Balance Lipophilicity and Solubility: While alkyl chains are hydrophobic, excessively long chains can be detrimental. Optimize the linker length to achieve a balance. Incorporating polar functional groups like ethers or amines within the alkyl chain can sometimes improve solubility without drastically increasing PSA.[7]
-
Assess and Mitigate Efflux: Perform a bidirectional Caco-2 assay to determine the efflux ratio. If efflux is high, subtle structural modifications to the linker (e.g., adding or removing hydrogen bond acceptors/donors) can disrupt recognition by efflux transporters.[12]
Caption: Decision tree for troubleshooting poor PROTAC® permeability.
Frequently Asked Questions (FAQs)
Q1: What is the main cause of instability for alkyl chain PROTAC® linkers? A1: The primary cause of instability is metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes located in the liver.[1][2] The flexible, lipophilic nature of alkyl chains makes them ideal substrates for these enzymes.
Q2: How does the length of an alkyl linker affect PROTAC® stability and function? A2: Linker length is a critical parameter.
-
Stability: Longer alkyl linkers often exhibit lower metabolic stability as they are more flexible and accessible to metabolic enzymes.[] Shorter linkers can be more stable.
-
Function: The length must be optimal to facilitate the formation of a stable and productive ternary complex (Target-PROTAC®-E3 Ligase). A linker that is too short can cause steric hindrance, while one that is too long may lead to an unproductive complex conformation.[14][15]
Q3: My PROTAC® is unstable in plasma. Is the alkyl linker the cause? A3: While alkyl chains themselves are generally stable against hydrolysis by plasma enzymes like esterases and amidases, the connections to the warhead and E3 ligase ligand might not be. If the linker is attached via an ester or amide bond, it could be susceptible to hydrolysis in plasma.[14][16] A plasma stability assay is necessary to confirm this.
Q4: Should I use a pure alkyl linker or a hybrid linker (e.g., Alkyl-PEG)? A4: The choice is context-dependent.
-
Alkyl Linkers: Tend to be more hydrophobic, which can improve cell permeability but may lead to lower solubility and higher metabolic instability.[][17]
-
PEG Linkers: Are more hydrophilic, enhancing aqueous solubility. However, they may have reduced metabolic stability in vivo compared to some rigidified linkers.[7][18]
-
Hybrid Linkers: Aim to balance the properties of both, and systematic evaluation is key.
Q5: What are the key assays to assess the stability of my alkyl-linked PROTAC®? A5: A standard panel of in vitro ADME assays is recommended:
-
Microsomal Stability Assay: To evaluate metabolic stability against phase I enzymes (e.g., CYPs).[6][18]
-
Plasma Stability Assay: To assess stability against enzymes present in blood.[14][16]
-
Caco-2 Permeability Assay: To measure cell permeability and identify potential active efflux.[11][19]
Data Presentation
Table 1: Impact of Alkyl Linker Length on Metabolic Stability
| PROTAC® ID | Linker Composition | Half-life (t½) in Mouse Liver Microsomes (min) | Reference |
| R1 | 4-methylene alkyl | 135 | [] |
| R2 | 8-methylene alkyl | 18.2 | [] |
| 6e | Polyethylene glycol | 1.3 | [] |
| 3e | Rigidified (two pyridine (B92270) rings) | Significantly improved vs. 6e | [] |
Table 2: Comparative Permeability of PROTACs® with Alkyl vs. PEG Linkers
| PROTAC® ID | Linker Type | Apparent Permeability (Papp A->B, 10⁻⁶ cm/s) in Caco-2 | Efflux Ratio (B-A/A-B) | Reference |
| Compound 17 | Alkyl | 0.002 | Not Reported | [20][21] |
| Compound 15 | 1-unit PEG | ~0.005 | Not Reported | [20][21] |
| PROTAC E | PEG6 | 1.2 | 7.0 | [11] |
| PROTAC F | PEG10 | 0.7 | 13.0 | [11] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC® when incubated with human liver microsomes.[2]
Materials:
-
Test PROTAC® compound and a positive control (compound with known metabolic instability).
-
Human Liver Microsomes (HLM), stored at -80°C.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
Ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard (for reaction termination).
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
Procedure:
-
Preparation: Thaw HLM on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer. Prepare a stock solution of the test PROTAC® (e.g., 1 µM final concentration).
-
Incubation: In a 96-well plate, add the HLM suspension. Add the test PROTAC® to the wells. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time Points and Termination: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile with an internal standard.[6]
-
Sample Processing: Centrifuge the plate to precipitate proteins (e.g., 4000 rpm for 10 min).
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent PROTAC® using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining PROTAC® against time. Calculate the half-life (t½) using the equation: t½ = 0.693 / k, where k is the slope of the natural log of the percent remaining vs. time plot.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability (apical to basolateral and basolateral to apical) and potential for active efflux of a PROTAC® across a Caco-2 cell monolayer.[11]
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 24-well format).
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4).
-
Test PROTAC® compound.
-
TEER (Transepithelial Electrical Resistance) meter.
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Values above 250 Ω·cm² are generally considered acceptable.[11]
-
Permeability Assay (Apical to Basolateral, A->B):
-
Wash monolayers with pre-warmed transport buffer.
-
Add transport buffer containing the test PROTAC® (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Collect samples from both compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical, B->A):
-
Perform the same procedure as above, but add the PROTAC®-containing buffer to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Analysis: Quantify the PROTAC® concentration in all collected samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction.
-
Calculate the Efflux Ratio = Papp (B->A) / Papp (A->B). An efflux ratio > 2 is indicative of active efflux.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To determine the kinetics and affinity of binary and ternary complex formation, and to calculate the cooperativity factor (α).[22]
Materials:
-
High-purity target protein (POI) and E3 Ligase complex (e.g., VHL/ElonginB/ElonginC). One protein must be suitable for immobilization (e.g., via a His- or Biotin-tag).
-
Test PROTAC® compound.
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Running Buffer (e.g., HBS-EP+, pH 7.4).
Procedure:
-
Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface according to the manufacturer's instructions.
-
Binary Interaction Analysis (PROTAC®-E3 Ligase): Inject a series of concentrations of the PROTAC® over the immobilized E3 ligase surface to measure the binary binding affinity (KD,binary).
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC®.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to determine the kinetic parameters for the formation of the ternary complex (KD,ternary).
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) = KD,binary / KD,ternary.
-
α > 1 indicates positive cooperativity (the binding of the POI enhances PROTAC® affinity for the E3 ligase).
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
Caption: Experimental workflow for SPR-based ternary complex analysis.
References
- 1. aragen.com [aragen.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. benchchem.com [benchchem.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. enamine.net [enamine.net]
- 20. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Selective Boc Deprotection
Welcome to the technical support center for selective tert-butyloxycarbonyl (Boc) deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the removal of the Boc protecting group.
Troubleshooting Guides
This section addresses specific problems that may arise during Boc deprotection experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My Boc deprotection reaction is slow or fails to reach completion, even with standard acidic conditions like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). What are the possible reasons and how can I fix this?
Answer: Several factors can contribute to incomplete or slow Boc deprotection:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to efficiently cleave the Boc group.[1][2]
-
Low Reaction Temperature: Performing the reaction at reduced temperatures (e.g., 0 °C) can significantly slow down the reaction rate.[1][2]
-
Steric Hindrance: Molecules with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[1]
-
Solvent Issues: The solvent must fully solvate both the substrate and the acid for the reaction to proceed efficiently.[2]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: You can incrementally increase the concentration of TFA in DCM. If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[1][2] For particularly resistant substrates, using neat TFA for a short period might be effective, assuming the substrate is stable under these conditions.[1]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297) can be a more potent alternative to TFA/DCM.[1][3]
Issue 2: Observation of Side Products
Question: I am observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings or sulfur-containing functional groups. How can I prevent this?
Answer: This side reaction is known as tert-butylation and is caused by the electrophilic tert-butyl cation generated during the Boc cleavage.[4][5]
Recommended Solutions:
-
Use Scavengers: The addition of scavengers to the reaction mixture can effectively trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), and anisole.[2]
Issue 3: Degradation of Acid-Sensitive Substrates
Question: My starting material or product is degrading under the strongly acidic conditions required for Boc deprotection. What are my alternatives?
Answer: When dealing with substrates containing acid-sensitive functional groups, milder deprotection methods are recommended.[1]
Recommended Solutions:
-
Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) can be effective under milder conditions.[1][3]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound, sometimes in a suitable solvent like water or 2,2,2-trifluoroethanol (B45653) (TFE), can achieve deprotection without any acid.[1][6]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol (B129727) or catalyst-free deprotection in hot water have been reported.[1][7]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is generally more polar than the Boc-protected starting material, which results in a lower Rf value.[1] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[2]
Q2: Can I selectively deprotect one N-Boc group in the presence of another?
A2: Selective deprotection can be challenging but is achievable. Thermal deprotection methods, especially in continuous flow setups, have demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature and residence time.[1][6][8] The lability of the Boc group is influenced by the electronic nature of the nitrogen it is attached to.[1] Additionally, reagents like ZnBr₂ in CH₂Cl₂ can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[9]
Q3: What are the advantages of using TMSI for Boc deprotection?
A3: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, particularly for water-soluble zwitterionic compounds. A significant advantage is that it can allow for the direct isolation of the product from the organic reaction medium without an aqueous workup, which is beneficial for water-unstable compounds.[1]
Q4: What is the mechanism of acid-catalyzed Boc deprotection?
A4: The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as an ammonium (B1175870) salt.[10][11]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp | 30 min - 4 hours |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | Room Temp | 1 - 4 hours |
| Phosphoric Acid | Aqueous | Water | Room Temp | Variable |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to Stoichiometric | Various | Room Temp to Reflux | Variable |
Table 2: Alternative (Milder) Conditions for Boc Deprotection
| Reagent | Equivalents | Solvent | Typical Temperature | Typical Reaction Time |
| Zinc Bromide (ZnBr₂) | ~4 | Dichloromethane (DCM) | Room Temp | Up to 3 days |
| Trimethylsilyl Iodide (TMSI) | 1.2 - 1.5 | Dichloromethane (DCM) | Room Temp | Overnight |
| Oxalyl Chloride / Methanol | 3-5 | Methanol | Room Temp | 1 - 4 hours |
| Thermal (no reagent) | N/A | Water or TFE | Reflux (100 °C) or higher | Variable |
Experimental Protocols
Protocol 1: Deprotection using TFA in DCM
-
Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the amine.[1][10]
Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)
-
Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents).
-
Stir the reaction mixture at room temperature. The reaction time can be up to 3 days.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 4: Thermal Deprotection in Water
-
Suspend the N-Boc protected amine (1 equivalent) in deionized water.
-
Heat the mixture to reflux (100 °C) under an inert atmosphere (e.g., argon).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction with an appropriate organic solvent after cooling the reaction mixture.[1]
Visualizations
Caption: Experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ko.bzchemicals.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BOC Protection and Deprotection [es.bzchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Catalyst Selection for Reactions with N-Boc-1,6-hexanediamine
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding catalyst and reagent selection for reactions involving the free amine of N-Boc-1,6-hexanediamine. This bifunctional linker is commonly used to introduce a C6-spacer in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
The two most prevalent reaction types for this molecule are amide bond formation and reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to couple a carboxylic acid with the free amine of N-Boc-1,6-hexanediamine?
A1: The most common method is to use a coupling agent to activate the carboxylic acid, facilitating the formation of an amide bond.[3] Widely used coupling agents fall into three main categories: carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). The choice often depends on the complexity of the substrates, desired reaction conditions, and cost.
Q2: When should I choose a carbodiimide (B86325) like EDC over a uronium salt like HATU?
A2: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a cost-effective and common choice, especially for simpler couplings.[4][5] Its urea (B33335) byproduct is water-soluble, which simplifies purification.[6] However, for sterically hindered substrates or reactions prone to low yields, more potent reagents like HATU are recommended.[4][5] HATU is known to be more effective for difficult couplings and can lead to faster reaction rates and higher yields, though it is more expensive.[5]
Q3: Are additives like HOBt necessary when using EDC?
A3: Yes, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are highly recommended when using carbodiimides.[6][7] They act as catalysts to form an active ester intermediate, which increases coupling efficiency, minimizes side reactions, and can reduce the loss of stereochemical integrity (racemization) in chiral carboxylic acids.[7]
Q4: How do I perform a reductive amination with N-Boc-1,6-hexanediamine?
A4: Reductive amination involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to a secondary amine.[8] A one-pot procedure is common, where the amine, carbonyl compound, and a mild reducing agent are mixed together. Sodium triacetoxyborohydride (B8407120) (STAB) is a very common and effective reducing agent for this purpose as it is selective for the imine in the presence of the carbonyl starting material.[9]
Q5: What solvents are best for these reactions?
A5: For amide coupling, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are most common.[4][6] DMF is often preferred for its excellent solvating properties, though it can be difficult to remove.[10] For reductive aminations, DCM or other chlorinated solvents are frequently used.[9][11]
Q6: How can I prevent di-acylation or di-alkylation of the diamine?
A6: The Boc protecting group on one of the amines effectively prevents it from reacting under standard amide coupling or reductive amination conditions.[12] This allows for the selective reaction at the free primary amine. To synthesize the mono-protected starting material itself, a common strategy is to protonate the diamine with one equivalent of acid (like HCl), effectively "protecting" one amine as its salt while the other is free to react with the Boc-anhydride.[13][14][15]
Troubleshooting Guides
Problem 1: Low or No Yield in Amide Coupling Reaction
| Possible Cause | Solution |
| Ineffective Carboxylic Acid Activation | The coupling reagent may be old or degraded. Use a fresh bottle of the coupling reagent.[4] For sterically hindered substrates, switch to a more powerful coupling reagent like HATU or PyBOP.[4][5] |
| Presence of Water | EDC and HOBt can be hygroscopic. Ensure all reagents and solvents are anhydrous.[16] Consider using molecular sieves to remove trace amounts of water.[16] |
| Incorrect Stoichiometry | Carefully re-measure and recalculate the molar equivalents of all reagents. Typically, 1.1 to 1.5 equivalents of the coupling agent and additives are used relative to the limiting reagent. |
| Poor Solubility | Ensure all reactants are fully dissolved. If solubility is an issue, consider switching to a different solvent like DMF or gently warming the reaction mixture. |
| Low Nucleophilicity of Amine | While generally not an issue for aliphatic amines like this linker, if coupling to an electron-deficient carboxylic acid, a more potent coupling system and longer reaction times may be needed.[7] |
Problem 2: Multiple Spots on TLC / Impure Product
| Possible Cause | Solution |
| Formation of N-acylurea byproduct | This is a common side reaction with carbodiimides. The addition of HOBt or HOAt can suppress this by trapping the activated acid as an active ester.[6] |
| Difficulty Removing Byproducts | The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup.[6] Byproducts from HATU/HBTU or residual HOBt often require column chromatography for removal. Washing the organic layer with dilute acid can remove basic impurities like DIPEA, and washing with dilute bicarbonate can remove unreacted carboxylic acid.[10] |
| Decomposition of Reagents/Product | If heating is used to remove a high-boiling solvent like DMF, thermal degradation can occur.[10] It's preferable to remove DMF by washing with aqueous solutions (e.g., 5% LiCl or brine) during workup or using a high-vacuum pump at a lower temperature.[10] |
| Premature Boc Deprotection | The Boc group is sensitive to strong acid.[3] Ensure that the reaction conditions are not acidic. If the carboxylic acid starting material is used as a salt (e.g., an HCl salt), an equivalent of a non-nucleophilic base (like DIPEA or triethylamine) must be added to neutralize it. |
Data Presentation
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Common Solvent | Temperature (°C) | Typical Yield Range | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 0 to RT | 40-75%[4] | Cost-effective; water-soluble byproducts simplify workup.[4][6] |
| HATU | None | DIPEA, 2,6-Lutidine | DMF, MeCN | 0 to RT | 75-95%[4] | Highly effective for difficult or sterically hindered couplings.[5] |
| PyBOP | None | DIPEA | DMF | RT | 60-80%[4] | Phosphonium-based reagent, good for hindered systems. |
| T3P | None | Pyridine | MeCN, EtOAc | RT | 50-70%[4] | Propylphosphonic anhydride; byproducts are water-soluble. |
Note: Yields are highly substrate-dependent.[4]
Table 2: Common Conditions for Reductive Amination
| Reducing Agent | Additive/Catalyst | Common Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Na(OAc)₃BH (STAB) | Acetic Acid (cat.) | DCM, THF, DCE | RT | 60-95%[9] | Mild and selective; tolerates a wide range of functional groups. |
| NaBH₃CN | Acetic Acid (cat.) | MeOH | RT | 60-90% | Effective but toxic cyanide byproduct. Can reduce aldehydes in some conditions.[8] |
| α-picoline-borane | Acetic Acid (cat.) | MeOH, Water | RT | 70-90%[11] | Stable, non-toxic alternative to borohydrides. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: In a separate flask, dissolve N-Boc-1,6-hexanediamine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) in the reaction solvent.
-
Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Reductive Amination using STAB
-
Preparation: To a solution of the aldehyde or ketone (1.0 eq) and N-Boc-1,6-hexanediamine (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-1,6-己二胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Western Blotting for PROTAC Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's natural protein disposal system.[1] A critical step in the development of these novel therapeutics is the accurate and robust measurement of their efficacy in degrading the protein of interest (POI). While Western blotting has traditionally been the gold-standard for this purpose, a variety of alternative methods now offer distinct advantages in terms of throughput, quantification, and speed.[2]
This guide provides an objective comparison of the conventional Western blot protocol with modern alternatives for assessing PROTAC activity. We will delve into detailed experimental methodologies, present comparative quantitative data, and visualize key processes to aid researchers in selecting the most appropriate assay for their needs.
The Mechanism of PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1]
Quantitative Comparison of PROTAC Activity Assays
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes a comparative analysis of DC50 and Dmax values for two pan-Akt PROTAC molecules, MS21 and MS170, as determined by traditional Western blot and a NanoLuc® luciferase-based assay, which is a high-throughput alternative.
| PROTAC | Target | Assay Method | DC50 (nM) | Dmax (%) |
| MS21 | Akt1 | Western Blot | 15.8 | ~90 |
| NanoLuc® Assay | 14.1 | ~95 | ||
| Akt2 | Western Blot | 29.5 | ~85 | |
| NanoLuc® Assay | 26.9 | ~90 | ||
| Akt3 | Western Blot | 46.8 | ~80 | |
| NanoLuc® Assay | 41.7 | ~85 | ||
| MS170 | Akt1 | Western Blot | 33.1 | ~85 |
| NanoLuc® Assay | 30.2 | ~90 | ||
| Akt2 | Western Blot | 58.9 | ~80 | |
| NanoLuc® Assay | 53.7 | ~85 | ||
| Akt3 | Western Blot | 93.6 | ~75 | |
| NanoLuc® Assay | 85.3 | ~80 |
Data synthesized from a comparative study on pan-Akt PROTACs. The results demonstrate a high degree of correlation between the two methods, with the NanoLuc® assay offering higher throughput and sensitivity.[3]
Experimental Protocols
A comprehensive assessment of PROTAC activity involves a series of experiments to confirm its mechanism of action. Below are detailed protocols for the key assays.
Target Protein Degradation Assay (Western Blot)
This is the most fundamental assay to confirm that the PROTAC is inducing the degradation of the target protein.[4]
Methodology:
-
Cell Culture and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours) to determine the dose-response relationship and calculate the DC50 value. A vehicle control (e.g., DMSO) must be included.[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[6]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used to normalize for protein loading.[5]
-
Detection and Analysis: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system. Quantify the band intensity using densitometry software and normalize the target protein signal to the loading control.[5]
Alternative and Complementary Assays
While Western blotting is a reliable method, it can be low-throughput and semi-quantitative.[3] The following methods offer alternatives and complementary approaches for a more comprehensive analysis of PROTAC activity:
-
Capillary Western Blot (e.g., Jess): This automated system offers higher throughput, better reproducibility, and more quantitative results compared to traditional Western blotting.[2]
-
HiBiT Lytic Detection System: This is a sensitive, luminescence-based assay that allows for the quantification of protein degradation in a high-throughput format. It involves genetically tagging the target protein with a small peptide (HiBiT), which can be detected by adding a complementary subunit (LgBiT) and a substrate to produce a luminescent signal proportional to the amount of tagged protein.[2]
-
NanoBRET™ Target Engagement and Ternary Complex Assays: These are live-cell, real-time assays that can measure the binding of the PROTAC to its target and the formation of the ternary complex with the E3 ligase, providing valuable mechanistic insights.[7]
-
ELISA (Enzyme-Linked Immunosorbent Assay): This plate-based immunoassay can be used for higher-throughput quantification of protein levels.[8]
-
Mass Spectrometry-Based Proteomics: This powerful technique provides an unbiased and global view of protein changes in the cell following PROTAC treatment, allowing for the assessment of off-target effects.[9]
Conclusion
The validation of on-target protein degradation is a cornerstone of PROTAC development. While traditional Western blotting remains a valuable and accessible method, a range of newer technologies offer significant advantages in terms of throughput, quantification, and the ability to probe the mechanism of action in living cells. For robust characterization of PROTACs, a multi-assay approach is recommended, combining a primary degradation assay like Western blot or a HiBiT-based method with mechanistic assays such as NanoBRET™. This comprehensive strategy will provide a deeper understanding of a PROTAC's performance and facilitate the development of more effective targeted protein degraders.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selvita.com [selvita.com]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
The Great Divide: A Head-to-Head Comparison of Alkyl and PEG Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the choice of linker is a critical juncture in the design of potent and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth, objective comparison of two of the most prevalent flexible linkers: the hydrophobic alkyl chain, represented by NH2-C6-NH-Boc, and the hydrophilic polyethylene (B3416737) glycol (PEG) linker. This analysis is supported by experimental data and detailed methodologies to inform rational PROTAC design.
The linker in a PROTAC, while seemingly a simple spacer, profoundly influences a molecule's efficacy, selectivity, and pharmacokinetic properties.[1] It connects the ligand that binds the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase. The length, composition, and flexibility of this linker are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. Alkyl and PEG chains are the most frequently utilized linkers due to their synthetic tractability and the ease with which their length can be modified.[1][2]
At a Glance: Key Differences Between Alkyl and PEG Linkers
| Feature | This compound (Alkyl Linker) | PEG Linker |
| Hydrophilicity | Low (Hydrophobic) | High (Hydrophilic) |
| Solubility | Generally lower aqueous solubility.[3] | Higher aqueous solubility.[4] |
| Cell Permeability | Often enhances cell permeability due to its lipophilic nature.[5] | Can have variable effects; may improve permeability by adopting folded conformations, but increased hydrophilicity can also be a hindrance.[6][7] |
| Metabolic Stability | Generally considered more metabolically stable. | May be more susceptible to oxidative metabolism.[3] |
| Conformational Flexibility | High degree of conformational flexibility, tending towards extended conformations.[7] | Also flexible, but the gauche effect can favor more folded or "turned" conformations, which can be beneficial for ternary complex formation.[1] |
Delving Deeper: Performance in Action
The optimal linker is highly dependent on the specific target protein and E3 ligase pair. What works for one system may not be optimal for another, underscoring the empirical nature of PROTAC design.
Degradation Efficacy: DC50 and Dmax
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater degradation efficacy.
Table 1: Comparative Efficacy of BET-Targeting PROTACs with Alkyl vs. PEG Linkers
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | C9 Alkyl | <1 | >90 | RS4;11 | [8] |
| PROTAC 2 | PEG4 | 15 | >95 | MV4-11 | [9] |
| PROTAC 3 | 3-unit PEG | Weak Degradation | N/A | HEK293T (for CRBN) | [8] |
| PROTAC 4 | 9-atom Alkyl | Concentration-dependent degradation | N/A | HEK293T (for CRBN) | [8] |
Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
These data illustrate that both alkyl and PEG linkers can yield highly potent degraders. However, in some instances, a hydrophobic alkyl linker has demonstrated superior efficacy where a PEGylated counterpart was less effective.[8]
Physicochemical Properties and Pharmacokinetics
The linker's composition significantly impacts a PROTAC's drug-like properties.
Table 2: Impact of Linker on Physicochemical and Pharmacokinetic Properties
| Property | Alkyl Linker | PEG Linker | Impact on PROTAC Performance |
| Solubility | Lower | Higher | Higher solubility from PEG linkers can be advantageous for formulation and bioavailability.[1] |
| Permeability | Generally Higher | Can be lower | The hydrophobicity of alkyl linkers often improves passive diffusion across cell membranes.[10] |
| Metabolic Stability | Generally Higher | Can be lower | Alkyl chains are often less prone to metabolic degradation, potentially leading to a longer in vivo half-life.[11] |
Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated analogues in permeability assays, which correlates to improved unbound concentrations in plasma and brain tissue.
Visualizing the Concepts
To better understand the mechanisms and workflows discussed, the following diagrams illustrate key concepts in PROTAC design and evaluation.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Caption: Key property comparison of Alkyl vs. PEG linkers in PROTAC design.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. biochempeg.com [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Ternary Complex Formation Assays for NH2-C6-NH-Boc PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biophysical assays for characterizing the formation of ternary complexes mediated by Proteolysis Targeting Chimeras (PROTACs) featuring an NH2-C6-NH-Boc linker. The formation of a stable ternary complex, comprising the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase, is a critical prerequisite for successful target degradation. Understanding the kinetics and thermodynamics of this interaction is paramount for the rational design and optimization of potent and selective PROTACs.
PROTACs containing an this compound linker utilize a flexible six-carbon aliphatic chain to connect the target-binding and E3 ligase-binding moieties. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for modular synthesis and further functionalization. This guide will delve into the experimental methodologies and data analysis for assays suited to characterize PROTACs with such linkers.
Mechanism of Action of this compound PROTACs
PROTACs function by hijacking the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[1] The PROTAC is subsequently released to induce the degradation of another target protein molecule, acting in a catalytic manner.[3]
Caption: Mechanism of action of an this compound PROTAC.
Comparison of Key Biophysical Assays
A variety of biophysical techniques are available to characterize the formation and stability of the PROTAC-induced ternary complex. The choice of assay depends on the specific scientific question, throughput requirements, and available instrumentation.
| Assay Technique | Key Parameters Measured | Throughput | Labeling Requirement | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | KD (affinity), kon/koff (kinetics), Cooperativity (α) | Low to Medium | Label-free (one component immobilized) | Real-time kinetic data, high sensitivity, detailed mechanistic insights.[4][5] | Requires specialized equipment, potential for protein immobilization artifacts. |
| Biolayer Interferometry (BLI) | KD (affinity), kon/koff (kinetics) | Medium | Label-free (one component immobilized) | Real-time data, higher throughput than SPR, crude sample compatibility. | Lower sensitivity than SPR, not ideal for very fast kinetics. |
| Isothermal Titration Calorimetry (ITC) | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Low | Label-free | Provides a complete thermodynamic profile of the interaction in solution.[6] | Low throughput, requires large amounts of pure protein. |
| NanoBRET™ (Bioluminescence Resonance Energy Transfer) | Ternary complex formation (EC50), Intracellular stability | High | Genetically encoded donor (NanoLuc®) and fluorescent acceptor | Live-cell compatible, allows for kinetic measurements in a cellular context.[7] | Requires genetic modification of cells, potential for steric hindrance from tags. |
| AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) | Ternary complex formation (EC50) | High | Tagged proteins and specific antibody-coated beads | Homogeneous (no-wash) format, high sensitivity and throughput. | Indirect measurement, potential for assay artifacts from library compounds. |
| Native Mass Spectrometry (MS) | Stoichiometry, relative abundance of binary and ternary complexes | Medium | Label-free | Provides direct evidence of complex formation and stoichiometry in solution. | Requires specialized instrumentation, may not be suitable for all complexes. |
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
This protocol describes a typical SPR experiment to measure the kinetics of ternary complex formation.
Objective: To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified E3 ligase (e.g., VHL or CRBN complex)
-
Purified target protein (POI)
-
This compound PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the this compound PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.
-
Binary Interaction (POI to E3): Inject the POI over the immobilized E3 ligase to assess any direct interaction.
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the this compound PROTAC.
-
Inject the pre-incubated mixtures over the immobilized E3 ligase surface to measure the ternary complex formation and dissociation kinetics.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kon, koff, and KD values for both binary and ternary interactions. Calculate the cooperativity factor (α = KD,binary / KD,ternary).
Caption: Workflow for an SPR-based ternary complex formation assay.
NanoBRET™ Ternary Complex Assay
This protocol outlines a cell-based NanoBRET™ assay to monitor ternary complex formation in living cells.
Objective: To quantify the formation of the ternary complex within a cellular environment.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
This compound PROTAC
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for the NanoLuc®-POI (energy donor) and HaloTag®-E3 ligase (energy acceptor).
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase.
-
PROTAC Treatment: Treat the cells with a serial dilution of the this compound PROTAC and incubate.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (>600 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration and fit to a dose-response curve to determine the EC50.
Caption: Workflow for a NanoBRET™ ternary complex assay.
AlphaLISA® Assay
This protocol provides a general workflow for an AlphaLISA® assay to detect ternary complex formation.
Objective: To measure the relative amount of ternary complex formed in a high-throughput format.
Materials:
-
Tagged POI (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged)
-
This compound PROTAC
-
AlphaLISA® anti-tag Acceptor beads (e.g., anti-GST)
-
AlphaLISA® anti-tag Donor beads (e.g., anti-His)
-
AlphaLISA® assay buffer
-
Microplate reader with AlphaLISA® detection capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound PROTAC.
-
Reaction Setup: In a 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC dilutions.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA® Acceptor beads and incubate.
-
Add the AlphaLISA® Donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA®-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA® signal against the PROTAC concentration to generate a bell-shaped curve, from which the concentration for maximal complex formation can be determined.
Conclusion
The successful development of PROTACs, including those with this compound linkers, relies on a thorough understanding of their ability to induce the formation of a stable and productive ternary complex. The biophysical assays described in this guide provide a toolkit for researchers to quantitatively assess this critical step in the PROTAC mechanism of action. The choice of assay will be dictated by the specific stage of the drug discovery process, from high-throughput screening to detailed mechanistic studies. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the structure-activity relationships that govern ternary complex formation and ultimately drive the efficacy of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SLAS2024 [slas2024.eventscribe.net]
- 3. researchgate.net [researchgate.net]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Core: A Comparative Guide to the In Vivo Stability of PROTACs with Alkyl Linkers
For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis-Targeting Chimera) from a promising molecule to a viable therapeutic is fraught with challenges, a primary one being its stability within a biological system. The linker, the crucial bridge connecting the target-binding warhead and the E3 ligase-recruiting moiety, plays a pivotal role in a PROTAC's pharmacokinetic profile and overall in vivo efficacy. This guide offers an objective comparison of PROTACs featuring alkyl linkers, providing supporting experimental data and detailed methodologies to inform rational design and optimization.
The choice of linker chemistry significantly influences a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties.[1] Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are a fundamental class of linkers in PROTAC design.[2] Their inherent hydrophobicity can enhance cell permeability, a desirable trait for intracellular targets.[3][4] However, this lipophilicity can also lead to poor aqueous solubility and increased susceptibility to oxidative metabolism, posing a significant hurdle to achieving optimal in vivo exposure.[] This guide delves into the nuances of alkyl linker performance, offering a data-driven comparison to aid in the selection and design of next-generation protein degraders.
The Alkyl Linker Landscape: A Head-to-Head Comparison
Alkyl linkers can be broadly categorized based on their length and the presence of cyclic motifs. These structural variations have a profound impact on the in vivo stability and overall pharmacokinetic profile of the PROTAC.
Flexible Alkyl Chains vs. Rigid Cyclic Structures:
Simple, flexible alkyl chains are synthetically accessible and have been widely used in early PROTAC development.[3] Their conformational freedom can be advantageous for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[6] However, this flexibility can also expose the linker to metabolic enzymes, potentially leading to a shorter in vivo half-life.[1]
In contrast, the incorporation of rigid cyclic structures, such as piperidine (B6355638) or piperazine (B1678402) rings, into the alkyl linker has emerged as a strategy to enhance metabolic stability.[2][3] These rigid linkers can pre-organize the PROTAC into a conformation that is less susceptible to enzymatic degradation, often resulting in a longer half-life and improved oral bioavailability.[3][]
Short vs. Long Alkyl Chains:
The length of the alkyl linker is another critical parameter influencing in vivo stability. Shorter alkyl linkers are generally associated with better metabolic stability.[7] This is likely due to increased steric hindrance, which can limit the access of metabolic enzymes to the PROTAC molecule.[7] As the length of the alkyl chain increases, so does the potential for metabolic attack, often leading to a decrease in the PROTAC's half-life.[7]
Quantitative Analysis: In Vivo Performance of PROTACs with Alkyl Linkers
The following tables summarize key pharmacokinetic parameters from various studies, providing a quantitative comparison of PROTACs featuring different types of alkyl linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in the target protein, E3 ligase, animal model, and dosing regimen.
Table 1: Pharmacokinetic Parameters of PROTACs with Flexible Alkyl Linkers
| PROTAC | Target | E3 Ligase | Linker Description | Animal Model | Route | Half-life (t½) (hours) | Oral Bioavailability (%) | Reference |
| Compound A | Not Specified | CRBN | Flexible alkyl linker | Rat | Not Specified | Not Reported | Not Reported | [3] |
Table 2: Impact of Linker Rigidity on Pharmacokinetic Parameters
| PROTAC | Target | E3 Ligase | Linker Description | Animal Model | Route | Half-life (t½) (hours) | Oral Bioavailability (%) | Reference |
| ARD-2585 | Not Specified | CRBN | Rigid CRBN-based linker | Mice | Not Specified | Not Reported | 51 | [3] |
Table 3: Alkyl Linkers vs. PEG Linkers: A Comparative Overview
| Feature | Alkyl Linkers | Polyethylene Glycol (PEG) Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[4] | Repeating ethylene (B1197577) glycol units.[4] |
| Hydrophilicity | Generally hydrophobic.[4] | Hydrophilic.[4] |
| Solubility | May limit aqueous solubility.[4] | Generally improves aqueous solubility.[4] |
| Cell Permeability | Can improve cell permeability due to hydrophobicity.[4] | Can enhance permeability by improving solubility and adopting folded conformations.[4] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[4] | May have reduced metabolic stability in vivo.[2][4] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward.[4] | Can be more challenging and costly to synthesize.[2][4] |
Visualizing the Process: Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical workflow for evaluating in vivo stability.
Caption: The general mechanism of action for a PROTAC, leading to target protein degradation.[6]
Caption: A typical experimental workflow for evaluating the in vivo stability of a PROTAC.[6]
Experimental Protocols: A Guide to Assessing In Vivo Stability
Accurate evaluation of a PROTAC's in vivo stability is crucial for its development. The following provides a detailed protocol for a standard pharmacokinetic study in an animal model.
Protocol: In Vivo Pharmacokinetic Study in Mice
1. Animal Model and Acclimation:
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Acclimation: House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment with ad libitum access to food and water.
2. PROTAC Formulation:
-
Prepare a formulation of the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The final concentration should be determined based on the desired dose and administration volume.
3. Dosing:
-
Intravenous (IV) Administration: Administer the PROTAC formulation via the tail vein at a dose of 1-2 mg/kg.
-
Oral (PO) Administration: Administer the PROTAC formulation via oral gavage at a dose of 5-10 mg/kg.
4. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from the saphenous vein at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[6]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).[6]
5. Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
6. Bioanalytical Method (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the PROTAC in plasma.
-
Sample Preparation: Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples. Centrifuge to pellet the precipitated proteins.
-
LC Separation: Inject the supernatant onto a suitable C18 column and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent PROTAC and the internal standard.
7. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Half-life (t½): The time required for the plasma concentration of the PROTAC to decrease by half.[3]
-
Maximum Plasma Concentration (Cmax): The highest observed plasma concentration.[3]
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.[3]
-
Area Under the Curve (AUC): The total drug exposure over time.[3]
-
-
Oral Bioavailability (F%): Calculate the oral bioavailability using the following formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.[3]
Conclusion
The in vivo stability of PROTACs is a critical determinant of their therapeutic potential, and the linker is a key modulator of this property. Alkyl linkers offer a versatile and synthetically accessible option for PROTAC design. While their hydrophobicity can enhance cell permeability, it may also lead to challenges with solubility and metabolic stability. The strategic incorporation of rigid cyclic motifs and optimization of linker length are proving to be effective strategies for improving the in vivo performance of PROTACs with alkyl linkers. The data and protocols presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders with enhanced in vivo stability and therapeutic efficacy.
References
Flexible vs. Rigid PROTAC Linkers: A Comparative Guide for Rational Degrader Design
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus for researchers in drug discovery. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][2] A PROTAC molecule is composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two.[3][4] Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3][5]
The choice between a flexible and a rigid linker can dramatically impact the overall performance of a PROTAC.[3][6] This guide provides an objective comparison of flexible and rigid linkers in PROTACs, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed design choices.
The Great Debate: Flexibility vs. Rigidity
Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, have been widely utilized due to their synthetic accessibility and the ease with which their length can be modified.[3][7] In contrast, rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1][3]
Flexible Linkers: The Adaptive Approach
Flexible linkers offer the advantage of allowing the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex between the target protein and the E3 ligase.[1][3] This adaptability can be particularly beneficial in the early stages of PROTAC discovery when the optimal geometry for the ternary complex is unknown.
However, this high degree of flexibility can also be a double-edged sword. It can lead to an entropic penalty upon binding to the two proteins, potentially reducing the stability of the ternary complex.[1][4] Furthermore, long, flexible alkyl chains can contribute to poor physicochemical properties, such as high lipophilicity, which may negatively impact cell permeability and oral bioavailability.[3]
Rigid Linkers: The Pre-organized Strategy
Rigid linkers, on the other hand, can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially leading to more potent degradation.[1][4] By constraining the conformational freedom, rigid linkers can also improve selectivity by disfavoring the formation of off-target ternary complexes.[1] Additionally, the incorporation of rigid structural elements can lead to improved physicochemical and pharmacokinetic properties, such as enhanced metabolic stability.[4][]
The primary drawback of rigid linkers lies in the design challenge. Their lack of flexibility means that achieving a productive ternary complex geometry requires a more precise design, and an improperly designed rigid linker can hinder complex formation.[1] Synthetically, rigid linkers are often more challenging to prepare compared to their flexible counterparts.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[9][10] The following tables summarize representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance.
Table 1: Comparison of Flexible vs. Rigid Linkers on PROTAC Performance
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Aromatic Rings) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various protein-protein orientations, but may have an entropic penalty.[1][3] | Pre-organizes the PROTAC into a bioactive conformation, reducing the entropic penalty.[1][3] |
| Physicochemical Properties | PEG linkers can improve solubility. Alkyl chains are often hydrophobic.[4] | Can lead to improved physicochemical and pharmacokinetic properties.[4] |
| Metabolic Stability | Can be more susceptible to metabolism.[4] | Can enhance metabolic stability.[4] |
| Synthetic Accessibility | Generally high.[1][3] | Often more challenging.[1] |
Table 2: Impact of Linker Type on PROTAC Efficacy (Representative Data)
| Target Protein | E3 Ligase | Linker Class | Representative Linker Type | DC50 (nM) | Dmax (%) |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | Alkyl/Ether | Alkyl/Ether Chains | 1-40 | >85 |
| Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | Alkyl/Ether | 16-atom alkyl linker | Potent | High |
| Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | PEG | PEG Chains | Varied | Varied |
| Tank-binding kinase 1 (TBK1) | Von Hippel-Lindau (VHL) | Alkyl/Ether | < 12 atoms | No degradation | - |
| Tank-binding kinase 1 (TBK1) | Von Hippel-Lindau (VHL) | Alkyl/Ether | 21 atoms | 3 | 96 |
Note: Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[6][11]
Visualizing the Process: From Pathway to Workflow
To better understand the context in which PROTAC linkers operate, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
Principle: Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC. The intensity of the protein band is proportional to the amount of protein present.[6][10]
Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for each sample.[12]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[12]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Principle: SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It provides kinetic and affinity data for binary and ternary complex formation, which is crucial for understanding the PROTAC's mechanism of action.[5][10]
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.[5]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity and kinetics of the PROTAC for the E3 ligase.
-
In a separate experiment, inject a series of concentrations of the target protein over a fresh sensor chip surface to measure its interaction with the PROTAC (this may require immobilizing the target protein or using a capture-based approach).
-
-
Ternary Complex Formation Analysis:
-
Inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase.
-
Alternatively, inject the target protein over the sensor surface after it has been saturated with the PROTAC.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary complex formation.
Conclusion
The choice between a flexible and a rigid linker is a critical decision in the design of an effective PROTAC.[4] Flexible linkers offer synthetic ease and conformational adaptability, which can be advantageous in the initial stages of discovery.[3] In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[1][3] Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and its selection often requires empirical determination.[10] A systematic evaluation of linker candidates using a combination of cellular and biophysical assays, as outlined in this guide, is essential for the rational design and development of next-generation protein degraders.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating PROTAC Efficacy: A Comparative Guide to DC50 and Dmax Determination for NH2-C6-NH-Boc PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules offer the ability to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical component in the design of a potent PROTAC is the linker that connects the target-binding ligand to the E3 ligase recruiter. This guide provides a comparative analysis of PROTACs featuring the NH2-C6-NH-Boc linker, focusing on two key performance metrics: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
This guide will delve into the experimental determination of these crucial parameters, provide detailed protocols, and present a comparative framework using illustrative data for a hypothetical this compound-containing PROTAC alongside a well-characterized example.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily defined by its DC50 and Dmax values. A lower DC50 indicates higher potency, meaning a lower concentration of the PROTAC is required to achieve 50% degradation of the target protein. The Dmax value represents the maximum percentage of the target protein that can be degraded, indicating the efficacy of the PROTAC.
For the purpose of this guide, we will compare a hypothetical PROTAC utilizing the this compound linker against the known BRD4-degrading PROTAC, dBET6. The data for the hypothetical PROTAC is illustrative and serves as a benchmark for comparison.
| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC | Cereblon (CRBN) | This compound | Target X | Cancer Cell Line A | ~25 | >90 |
| dBET6 | Cereblon (CRBN) | PEG-based | BRD4 | 22Rv1 | 3 | >95[1] |
Experimental Protocols
Accurate determination of DC50 and Dmax values is fundamental to the evaluation and optimization of PROTACs. The following is a standard protocol for these key experiments.
Determination of DC50 and Dmax
-
Cell Culture and Seeding: The chosen cell line (e.g., a cancer cell line expressing the target protein) is cultured in appropriate media. Cells are then seeded into multi-well plates (e.g., 12-well or 96-well) at a density that ensures they are in the exponential growth phase during the experiment. The plates are incubated overnight to allow for cell adherence.[1][2]
-
PROTAC Treatment: A stock solution of the PROTAC is prepared, typically in DMSO. A series of dilutions are then made in fresh cell culture medium to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM). The medium in the cell plates is replaced with the medium containing the various PROTAC concentrations. A vehicle control (medium with DMSO) is also included. The cells are then incubated for a predetermined period, typically 18-24 hours, to allow for protein degradation.[1][2][3]
-
Cell Lysis: Following incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS). A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to each well to extract the cellular proteins. The plates are incubated on ice, and the cell lysates are collected.[2][3]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This step is crucial to ensure equal amounts of protein are loaded for subsequent analysis.[2]
-
Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control. The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[1][2][3]
-
Data Acquisition and Analysis: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The percentage of remaining target protein is calculated relative to the vehicle control. The DC50 and Dmax values are then determined by plotting the percentage of protein remaining against the logarithm of the PROTAC concentration and fitting the data to a four-parameter logistic curve.[2][3]
Visualizing the Process and Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for DC50 and Dmax determination.
Caption: PROTAC mechanism of action.
Conclusion
The this compound linker represents one of many tools in the PROTAC design toolbox. While specific performance data is highly dependent on the target protein and the E3 ligase ligand, the methodologies for assessing efficacy remain consistent. The determination of DC50 and Dmax through rigorous experimental protocols is essential for the successful development of potent and selective protein degraders. This guide provides a foundational understanding for researchers to comparatively evaluate PROTACs and advance the field of targeted protein degradation.
References
The C6 Linker's Crucial Role in PROTAC Selectivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy and, most importantly, its selectivity. This guide provides a comprehensive comparison of how a C6 alkyl linker can influence PROTAC selectivity against other linker compositions, supported by experimental data and detailed methodologies.
The linker is not a mere spacer; it actively contributes to the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][2][3] Its length, composition, and attachment points can dramatically alter the geometry of this complex, thereby dictating which proteins are ubiquitinated and subsequently degraded.[4][5] An improperly designed linker can lead to a lack of efficacy due to steric hindrance (if too short) or an unstable ternary complex (if too long).[4][]
Data Presentation: C6 Linker vs. Other Linker Lengths
The following tables summarize experimental data from various studies, illustrating the impact of linker length on PROTAC performance, with a focus on how a C6 (or similar length) linker compares to shorter and longer alternatives.
Table 1: Impact of Alkyl/PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG | 9 | >1000 | <20 | [7] |
| PROTAC B | PEG | 12 | ~500 | ~60 | [7] |
| PROTAC C | PEG | 16 (approx. C6) | ~100 | >80 | [7][8] |
| PROTAC D | PEG | 19 | ~250 | ~70 | [8] |
| PROTAC E | PEG | 21 | ~500 | ~50 | [8] |
Note: Data is compiled and representative of trends observed in the cited literature. Absolute values can vary based on specific experimental conditions.
Table 2: Linker Length-Dependent Selectivity for EGFR vs. HER2
| PROTAC | Warhead | Linker Composition | Effect on Protein Levels | Selectivity Profile | Reference |
| PROTAC 1 | Lapatinib | Alkyl/PEG | Degrades both EGFR and HER2 | Non-selective | [5][9][10] |
| PROTAC 2 | Lapatinib | Alkyl/PEG + 1 EG unit | Selectively degrades EGFR | EGFR Selective | [5][9][10] |
Note: This case study highlights how a subtle change in linker length, not necessarily a specific C6 chain, can induce selectivity.
Mandatory Visualization
Signaling Pathway and PROTAC Mechanism
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Caption: Experimental workflow for assessing PROTAC linker impact.
Logical Relationship
Caption: Linker properties dictate PROTAC selectivity via ternary complex formation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC efficacy.
Western Blot for Target Protein Degradation
Objective: To quantify the dose-dependent degradation of a target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the target) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) for a specified duration (e.g., 16-24 hours).[11] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax values.[12]
Mass Spectrometry-Based Proteomics for Selectivity Profiling
Objective: To globally assess the impact of a PROTAC on the cellular proteome and identify off-target degradation events.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that achieves significant target degradation (e.g., 5x DC50) and a vehicle control for 24 hours. Harvest and lyse the cells as described above.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
TMT Labeling (Optional but Recommended): For quantitative comparison, label the peptides from different treatment groups with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a protein database to identify and quantify proteins. For each protein, calculate the fold change in abundance between the PROTAC-treated and vehicle-treated samples.
-
Hit Identification: Proteins that are significantly downregulated only in the presence of the active PROTAC (and not a negative control) are considered potential off-targets. This provides a comprehensive view of the PROTAC's selectivity.[13]
Ternary Complex Formation Assay (e.g., NanoBRET)
Objective: To measure the formation of the ternary complex in live cells.
Methodology:
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc luciferase (the energy donor) and the E3 ligase fused to a HaloTag (which is labeled with a fluorescent ligand, the energy acceptor).
-
Assay Setup: Plate the engineered cells and treat them with varying concentrations of the PROTAC.
-
Signal Measurement: Add the HaloTag ligand and the NanoLuc substrate. Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex.[5]
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration. This provides insights into the cooperativity and stability of the ternary complex formed by different linkers.
By systematically applying these experimental approaches, researchers can effectively assess the impact of a C6 linker on PROTAC selectivity, paving the way for the development of more precise and potent protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Comparative Analysis of Alkyl Linkers: Unraveling the Impact of Chain Length on Performance
In the fields of bioconjugation and drug development, the chemical linker connecting a payload to a targeting moiety is a critical determinant of success. Among the various types of linkers, simple alkyl chains are frequently employed due to their synthetic tractability and inherent stability. However, the length of this alkyl linker is not a trivial parameter; it profoundly influences a conjugate's binding affinity, stability, and biological activity. This guide provides an objective comparison of different length alkyl linkers, supported by experimental data, to inform the selection of the optimal linker for your research needs.
The Influence of Alkyl Linker Length on Molecular Interactions and Efficacy
The length of an alkyl linker can dictate the spatial orientation and flexibility of a conjugated molecule, directly affecting its interaction with biological targets. An optimal linker length can properly position a ligand within a binding pocket, leading to enhanced affinity and efficacy. Conversely, a linker that is too short may introduce steric hindrance, while one that is too long can lead to an entropic penalty upon binding or unfavorable hydrophobic interactions.[1][2] This balancing act is crucial in the design of potent therapeutics like Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[3][4]
Data Presentation: Quantitative Comparison of Alkyl Linker Performance
The following tables summarize quantitative data from various studies, highlighting the impact of alkyl linker length on binding affinity and biological efficacy.
Table 1: Thermodynamic Effects of Alkyl Chain Length on Grb2 SH2 Domain-Peptide Binding [5]
| Ligand Side Chain (No. of Carbons) | Change in Enthalpy (ΔH°, kcal/mol) | Change in Entropy (-TΔS°, kcal/mol) | Binding Affinity (Kd, µM) |
| 1 (Ala derivative) | -10.5 | 1.5 | 10.0 |
| 2 (Ethyl) | -11.8 | 2.5 | 4.0 |
| 3 (n-Propyl) | -11.9 | 2.7 | 3.8 |
| 4 (n-Butyl) | -12.5 | 3.5 | 3.5 |
| 5 (n-Pentyl) | -12.6 | 3.7 | 3.4 |
This data shows that while initial increases in alkyl chain length from one to two carbons significantly enhance binding affinity, further extensions provide diminishing returns. Favorable changes in enthalpy are often offset by unfavorable changes in entropy.[5]
Table 2: Effect of Alkyl Linker Length on PROTAC Efficacy for Estrogen Receptor (ER) Degradation [4]
| PROTAC Compound | Linker Length (atoms) | ER Degradation (% of control at 1 µM) | Cell Viability IC50 (µM) |
| 11 | 9 | 40% | >10 |
| 12 | 12 | 65% | 2.5 |
| 13 | 16 | 85% | 0.8 |
| 14 | 19 | 50% | 5.0 |
| 15 | 21 | 35% | 7.5 |
As demonstrated, the efficacy of ER degradation by PROTACs is highly dependent on the linker length, with a 16-atom linker proving to be the most effective in this series.[4]
Table 3: Impact of Alkyl Chain Length on Hydrophobic Drug Adsorption in Gelatin Hydrogels [6]
| Alkyl Chain Length | Modification Rate (%) | Swelling Ratio | Adsorbed Uranine (µg/g of gel) |
| C4 (Butyraldehyde) | >90% | ~18 | ~150 |
| C6 (Hexanal) | >90% | ~16 | ~250 |
| C8 (Octanal) | >90% | ~14 | ~350 |
| C12 (Dodecanal) | >90% | ~12 | ~450 |
This study indicates a direct correlation between increasing alkyl chain length and the capacity of a hydrogel to adsorb a hydrophobic drug, driven by intensified hydrophobic interactions.[6]
Visualizing Key Concepts and Workflows
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols for evaluating alkyl linkers.
Protocol 1: Synthesis of SAM-Peptide Conjugates via Alkyl Linkers [7]
This protocol describes a general approach to connect an S-adenosylmethionine (SAM) analog with different peptides via alkyl linkers of varying lengths to create bisubstrate analogs for protein methyltransferases.
-
Protection and Modification of Adenosine (B11128): Start with commercially available adenosine. Protect the 2'- and 3'-hydroxyl groups using an isopropylidene group. Convert the 5'-hydroxyl to an azide, followed by a hydrogenation reaction to yield a primary amine.
-
Reductive Amination: React the modified adenosine with a Boc-protected aspartic aldehyde via reductive amination to form the initial SAM analog backbone.
-
Linker Introduction: Synthesize amino alcohol linkers of varying lengths (e.g., propylene, ethylene). Protect the amine with a Cbz group.
-
Second Reductive Amination: Oxidize the amino alcohol linker to an aldehyde using Dess–Martin periodinane. Couple this aldehyde to the SAM analog backbone via a second reductive amination.
-
Deprotection and Peptide Coupling: Remove the Cbz protecting group from the linker by hydrogenation. Couple the resulting amine to a pre-synthesized α-bromo peptide on solid-phase resin.
-
Cleavage and Purification: Cleave the final conjugate from the resin using a cleavage cocktail (e.g., TFA/DODT/H2O/TIPS). Purify the final SAM-peptide conjugate by reverse-phase HPLC.
-
Activity Assay: Evaluate the inhibitory activities (IC50, Ki) of the synthesized compounds using a fluorescence-based enzymatic assay.[7]
Protocol 2: PROTAC-Induced Estrogen Receptor (ER) Degradation Assay [4]
This protocol details the evaluation of PROTACs with different linker lengths for their ability to degrade the endogenous ER-α in breast cancer cells.
-
Cell Culture: Culture MCF7 breast cancer cells in appropriate media until they reach 70-80% confluency.
-
PROTAC Treatment: Treat the cells with varying concentrations (e.g., 0.1 nM to 10 µM) of the synthesized PROTACs or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours, to allow for protein degradation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for ER-α, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the ER-α signal to the loading control and express the results as a percentage of the vehicle-treated control.[4]
Protocol 3: Evaluating Drug Adsorption in Hydrophobically-Modified Hydrogels [6]
This protocol is used to assess how alkyl chain length affects the ability of a modified gelatin hydrogel to adsorb a hydrophobic drug model.
-
Synthesis of HMGs: Prepare hydrophobically-modified gelatin (HMG) by reacting gelatin with fatty aldehydes of different alkyl chain lengths (C4, C6, C8, C12) in a buffered ethanol (B145695) solution.
-
Hydrogel Formation: Prepare HMG solutions in DMSO, freeze them to induce phase separation and the formation of hydrophobic cross-linking sites, and then thaw and dialyze against water to form the hydrogels.
-
Swelling Test: Lyophilize and weigh the dry hydrogels. Immerse them in a buffer solution (e.g., PBS) and allow them to swell to equilibrium. Calculate the swelling ratio by dividing the weight of the swollen gel by the weight of the dry gel.
-
Adsorption Test: Place the swollen HMG hydrogels into a solution of a model hydrophobic drug (e.g., uranine) of known concentration.
-
Incubation: Gently shake the samples at a constant temperature (e.g., 37°C) for a set period (e.g., 24 hours) to allow for drug adsorption.
-
Quantification: Measure the concentration of the drug remaining in the supernatant using a spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculation: Calculate the amount of drug adsorbed into the hydrogel by subtracting the amount of drug remaining in the supernatant from the initial amount.[6]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing the Length of an Alkyl Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. matec-conferences.org [matec-conferences.org]
- 7. Facile synthesis of SAM–peptide conjugates through alkyl linkers targeting protein N-terminal methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of PROTACs Featuring NH2-C6-NH-Boc Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker profoundly influences the efficacy, selectivity, and off-target profile of the PROTAC. This guide provides a comparative analysis of PROTACs containing the NH2-C6-NH-Boc linker, a flexible aliphatic chain, against other common linker classes, with a focus on evaluating off-target effects.
The Linker's Role in PROTAC Selectivity and Off-Target Effects
The linker is not merely a spacer but an active modulator of a PROTAC's properties.[1] Its length, composition, and rigidity are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][] Off-target effects in PROTACs can be broadly categorized into degradation-dependent and degradation-independent effects. Degradation-dependent off-targets arise when the PROTAC induces the degradation of proteins other than the intended target, while degradation-independent effects stem from the intrinsic pharmacological activity of the PROTAC molecule itself.
The this compound linker, being a hexyl amine derivative, falls into the category of flexible, alkyl-based linkers. These linkers are synthetically tractable and offer a high degree of conformational flexibility, which can be advantageous for ternary complex formation.[2][] However, their hydrophobic nature can influence cell permeability and potentially lead to non-specific interactions. This contrasts with polyethylene (B3416737) glycol (PEG)-based linkers, which are more hydrophilic and can improve solubility.[]
Comparative Analysis of PROTACs with Different Linkers
Table 1: Illustrative Proteome-Wide Analysis of Protein Degradation
This hypothetical data compares the effects of three BRD4-targeting PROTACs with different linkers on protein abundance in a human cancer cell line (e.g., HeLa) after 24 hours of treatment. The data is presented as Log2 fold change in protein abundance compared to a vehicle control.
| Protein | Gene Name | PROTAC 1 (C6 Alkyl Linker) Log2 Fold Change | PROTAC 2 (PEG Linker) Log2 Fold Change | PROTAC 3 (Rigid Piperazine Linker) Log2 Fold Change | Potential Off-Target? |
| On-Target | |||||
| Bromodomain-containing protein 4 | BRD4 | -3.5 | -3.8 | -3.2 | No |
| Known Related Off-Targets | |||||
| Bromodomain-containing protein 2 | BRD2 | -2.8 | -3.1 | -1.5 | Yes |
| Bromodomain-containing protein 3 | BRD3 | -2.5 | -2.9 | -1.2 | Yes |
| Hypothetical Off-Targets | |||||
| Zinc finger protein 91 | ZFP91 | -1.5 | -1.2 | -0.5 | Yes |
| Heat shock protein 70 | HSPA1A | -0.8 | -0.5 | -0.2 | Yes |
| Cytochrome P450 3A4 | CYP3A4 | -1.2 | -0.3 | -0.1 | Yes |
Data Interpretation:
-
On-Target Efficacy: All three PROTACs effectively degrade the target protein, BRD4. The PEG-linker PROTAC shows slightly higher potency in this hypothetical scenario.
-
Selectivity within Protein Family: The more flexible alkyl and PEG linkers lead to a more pronounced degradation of the closely related bromodomain proteins BRD2 and BRD3, while the rigid linker confers greater selectivity for BRD4.
-
Off-Target Profile: The hydrophobic C6 alkyl linker may show a slightly higher propensity for inducing the degradation of unrelated proteins, such as certain zinc finger proteins and metabolic enzymes (CYP450s), compared to the more hydrophilic PEG linker. The rigid linker demonstrates the cleanest off-target profile in this illustrative example.
Experimental Protocols for Evaluating Off-Target Effects
A multi-pronged approach is essential for the comprehensive identification and validation of PROTAC off-target effects.
Global Proteomics using Mass Spectrometry
This is the primary method for unbiasedly identifying off-target protein degradation.
-
Objective: To quantify changes in the abundance of thousands of proteins in response to PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, HEK293) and treat with the PROTAC of interest, a negative control (e.g., an inactive epimer), and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with isobaric tags for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.
-
Orthogonal Validation of Potential Off-Targets
Potential off-targets identified through global proteomics must be validated using targeted methods.
-
Western Blotting: A standard technique to confirm the degradation of specific proteins.
-
Treat cells with a range of PROTAC concentrations.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with specific antibodies against the potential off-target proteins.
-
-
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): A highly sensitive and specific mass spectrometry-based method for quantifying a predefined list of proteins.
Target Engagement Assays
These assays confirm the direct binding of the PROTAC to a potential off-target protein within the cellular environment.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[1][4]
-
Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.
-
Analysis: Quantify the amount of soluble protein at each temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
-
NanoBRET™ Assay: This is a proximity-based assay that measures target engagement in living cells.[5][6]
-
Cell Engineering: Co-express the potential off-target protein as a NanoLuc® luciferase fusion and a HaloTag®-E3 ligase fusion in cells.
-
PROTAC Treatment: Treat the cells with the PROTAC.
-
Signal Detection: Add a fluorescent HaloTag® ligand. The formation of a ternary complex brings the NanoLuc® and the fluorescent tag into close proximity, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential for illustrating the complex processes involved in evaluating PROTAC off-target effects.
Caption: Workflow for proteomic discovery and validation of PROTAC off-targets.
Caption: On-target vs. off-target degradation pathways mediated by PROTACs.
Conclusion
The evaluation of off-target effects is a cornerstone of PROTAC development, ensuring the creation of safe and effective therapeutics. While PROTACs containing the this compound linker offer synthetic accessibility and conformational flexibility, their hydrophobic, alkyl nature necessitates a thorough investigation of their off-target profile. A systematic approach, combining global proteomics for unbiased discovery with orthogonal validation and target engagement assays, is crucial for building a comprehensive understanding of a PROTAC's selectivity. By carefully considering the trade-offs between different linker types and employing rigorous experimental validation, researchers can rationally design the next generation of highly specific and potent protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Surface Plasmon Resonance: A Superior Method for Ternary Complex Analysis in Drug Discovery
For researchers, scientists, and drug development professionals navigating the complexities of multi-component molecular interactions, Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technology for the real-time analysis of ternary complexes. This guide provides an objective comparison of SPR with alternative methods, supported by experimental data, and offers detailed protocols to facilitate the design and execution of robust assays for ternary complex characterization, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
The formation and stability of ternary complexes are fundamental to the mechanism of action of novel therapeutics like PROTACs, which function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[1][2][3] Understanding the kinetics and cooperativity of these interactions is paramount for optimizing drug efficacy.[4][5]
SPR vs. Alternative Technologies for Ternary Complex Analysis
While various techniques can assess the formation of ternary complexes, SPR offers distinct advantages in providing high-resolution kinetic data.[6] Competing methods often have limitations that SPR overcomes:
-
Fluorescence-Based Assays (FP, TR-FRET, AlphaLISA): These proximity-based assays are valuable for confirming complex formation but typically require labeling of the interacting partners, which can potentially interfere with the binding events. Furthermore, they often lack the detailed kinetic resolution provided by SPR.[3]
-
Isothermal Titration Calorimetry (ITC): ITC is a powerful tool for obtaining thermodynamic data (ΔH, ΔS) and determining binding stoichiometry. However, it is generally a lower-throughput technique that requires larger amounts of sample and does not provide the kinetic (on- and off-rates) information that is a key output of SPR analysis.[3][4][5]
SPR's ability to provide label-free, real-time measurement of both binary and ternary binding kinetics and affinity makes it an ideal tool for optimizing the design and efficacy of molecules that rely on ternary complex formation.[2][6]
Quantitative Comparison of Binding Affinities and Cooperativity
A key parameter in the analysis of ternary complexes is cooperativity (α) , which quantifies how the binding of one component influences the affinity for the other. It is calculated as the ratio of the binary and ternary dissociation constants (KD): α = KDbinary / KDternary .[1][4]
-
Positive Cooperativity (α > 1): The formation of a binary complex enhances the binding of the third molecule, leading to a more stable ternary complex. This is often a desirable attribute in drug design.[4]
-
Negative Cooperativity (α < 1): The formation of a binary complex reduces the affinity for the third molecule.[4]
-
No Cooperativity (α = 1): The binding events are independent.[4]
The following tables summarize representative binding and kinetic data from SPR and ITC analyses of PROTAC-mediated ternary complexes, showcasing the insights that can be gained into complex stability and cooperativity.
Table 1: Comparison of SPR and ITC Data for PROTAC-Mediated Ternary Complexes [1][5][7]
| PROTAC | Target | Method | KDbinary (PROTAC to VHL) (nM) | KDternary (PROTAC + Target to VHL) (nM) | Cooperativity (α) |
| MZ1 | Brd4BD2 | SPR | 81 | 4.1 | 19.8 |
| ITC | 65 | 4.4 | 14.8 | ||
| AT1 | Brd4BD2 | SPR | 120 | 25 | 4.8 |
| ITC | 100 | 21 | 4.8 | ||
| MZP55 | Brd4BD2 | SPR | 230 | 480 | 0.48 |
| ITC | 200 | 500 | 0.40 | ||
| MZP61 | Brd4BD2 | SPR | >1000 | >1000 | ~0.3 |
| ITC | 300 | 1000 | 0.30 |
Table 2: Kinetic Parameters and Half-Life of Ternary Complexes Determined by SPR [1][4]
| Ternary Complex Components | kon (M-1s-1) | koff (s-1) | KDternary (nM) | Complex Half-life (t1/2) (min) |
| VHL-MZ1-Brd2BD2 | 2.0 x 105 | 8.6 x 10-4 | 4.3 | 13.4 |
| VHL-MZ1-Brd3BD2 | 1.1 x 105 | 2.1 x 10-2 | 190 | 0.55 |
| VHL-MZ1-Brd4BD2 | 2.4 x 105 | 9.8 x 10-4 | 4.1 | 11.8 |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in ternary complex analysis using SPR.
Protocol 1: Immobilization of E3 Ligase and Binary Interaction Analysis
This protocol describes the immobilization of the E3 ligase (e.g., VHL complex) onto the sensor chip and the subsequent analysis of its binary interaction with a PROTAC.
-
Ligand Immobilization:
-
Binary Interaction Analysis:
-
Prepare a dilution series of the PROTAC in a suitable running buffer (e.g., HBS-EP+).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (kon and koff).
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the binary dissociation constant (KDbinary).[4]
-
Protocol 2: Ternary Complex Analysis
This protocol details the analysis of the ternary complex formation by injecting a pre-incubated mixture of the PROTAC and the target protein.
-
Analyte Preparation:
-
Ternary Interaction Analysis:
-
Inject the pre-incubated PROTAC-target protein solutions over the immobilized E3 ligase surface.
-
A single-cycle kinetic (SCK) format is often preferred for ternary complexes, especially those with slow dissociation rates, to avoid the need for surface regeneration between injections.[1][2]
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to obtain the kon, koff, and KDternary for the ternary complex.[4]
-
-
Data Analysis:
Visualizing Experimental Workflows and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the underlying biological mechanism of PROTACs.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Caption: A generalized experimental workflow for determining cooperativity using SPR.
Caption: The formation of a ternary complex can proceed through different pathways.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. aragen.com [aragen.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of NH2-C6-NH-Boc: A Guide for Laboratory Professionals
For Immediate Reference: Treat NH2-C6-NH-Boc as a Corrosive Hazardous Waste.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, also known as N-Boc-1,6-diaminohexane. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance. Due to its hazardous nature, this chemical requires careful management throughout its lifecycle, from use to final disposal.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
Engineering Controls:
-
All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Quantitative Safety Data
For quick reference, the key quantitative safety and physical property data for N-Boc-1,6-diaminohexane are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C11H24N2O2 | [2] |
| Molecular Weight | 216.32 g/mol | [2] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |
| Signal Word | Danger | [1][2] |
| Storage Class Code | 8A - Combustible corrosive hazardous materials | |
| Flash Point | 125 °C (257.0 °F) - closed cup |
Standard Disposal Procedure
The primary and universally accepted method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1]
Step-by-Step Standard Disposal Protocol:
-
Segregation: Keep this compound waste separate from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[1]
-
Labeling: Clearly label the waste container as "Hazardous Waste: Corrosive Amine" and include the full chemical name "N-Boc-1,6-diaminohexane" and the approximate quantity.
-
Containment: Use a designated, properly sealed, and compatible waste container. Ensure the container is in good condition and stored in a secondary containment tray.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from heat and sources of ignition.[1]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and proper disposal.
Experimental Protocol: In-Lab Waste Neutralization (For Experienced Personnel Only)
In some research contexts, it may be permissible to neutralize small quantities of this compound waste as part of a documented experimental protocol before collection by a hazardous waste service. This procedure involves the deprotection of the Boc group, converting the corrosive carbamate (B1207046) into a less hazardous diamine salt.
Important: This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with your institution's specific waste management policies. Many institutions prohibit the in-lab treatment of hazardous waste without prior approval.
Methodology: Acidic Deprotection for Waste Neutralization
This protocol is adapted from standard Boc deprotection procedures.[3][4]
-
Preparation: In a chemical fume hood, prepare a stir plate and an appropriately sized flask for the volume of waste to be treated. Ensure you have all necessary PPE.
-
Dilution: Dilute the this compound waste with a suitable solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a similar non-aqueous solution) or trifluoroacetic acid (TFA) to the stirred, diluted waste. The reaction is exothermic, so the addition should be slow and the flask may need to be cooled in an ice bath.
-
Reaction: Continue stirring the mixture at room temperature. The deprotection is typically complete within a few hours. The progress can be monitored by thin-layer chromatography (TLC) if necessary.
-
Quenching (if using TFA): If TFA was used, the resulting trifluoroacetate (B77799) salt solution should be carefully neutralized with a base such as sodium bicarbonate solution. This step should be done slowly to control the effervescence from CO2 evolution.
-
Final Disposal: The resulting solution, containing the diammonium salt, should still be collected as hazardous aqueous waste. Label the container appropriately and arrange for disposal through your institution's EHS office. Do not dispose of this solution down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
